5-Acetyl-2,3-dihydrobenzo[b]furan
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVUJVASBDVNGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238304 | |
| Record name | 1-(2,3-Dihydro-5-benzofuranyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90843-31-5 | |
| Record name | 1-(2,3-Dihydro-5-benzofuranyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090843315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dihydro-5-benzofuranyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90843-31-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetyl-2,3-dihydrobenzo[b]furan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Acetyl-2,3-dihydrobenzo[b]furan (also known as 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone), a valuable heterocyclic ketone intermediate in medicinal chemistry and drug discovery. This document details the primary synthetic route via Friedel-Crafts acylation, including a step-by-step experimental protocol. Furthermore, it outlines the analytical techniques used for its characterization and presents its key physical and spectroscopic properties.
Core Compound Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 90843-31-5 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | [2] |
| Physical Form | Solid | [2] |
| Storage Conditions | Sealed in dry, room temperature | [2] |
Synthesis Pathway and Mechanism
The most common and efficient method for the synthesis of this compound is the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. This reaction involves the acylation of 2,3-dihydrobenzofuran using an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).
The reaction mechanism proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, facilitating the cleavage of the C-Cl bond to generate the acylium ion (CH₃CO⁺). This electrophile is then attacked by the electron-rich aromatic ring of 2,3-dihydrobenzofuran. The ether oxygen of the dihydrofuran ring is an ortho-, para-directing group, leading to substitution at the C5 (para) and C7 (ortho) positions. The para-product, this compound, is typically the major isomer formed due to less steric hindrance. A subsequent aqueous workup quenches the reaction and liberates the final product.
References
Physicochemical properties of 5-Acetyl-2,3-dihydrobenzo[b]furan
An In-depth Technical Guide on the Physicochemical Properties of 5-Acetyl-2,3-dihydrobenzo[b]furan
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the known physicochemical properties of this compound (CAS No: 90843-31-5). The information is compiled from various sources and includes both experimental and predicted data to facilitate research and development activities. Standard experimental protocols for determining key properties are also detailed.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is critical to distinguish between experimentally determined values and computationally predicted values, as indicated in the "Data Type" column.
| Property | Value | Data Type |
| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | - |
| Synonyms | 5-Acetyl-2,3-dihydrobenzofuran, 5-Acetylcoumaran | - |
| CAS Number | 90843-31-5 | - |
| Molecular Formula | C₁₀H₁₀O₂ | - |
| Molecular Weight | 162.19 g/mol | - |
| Physical Form | White to off-white solid | Experimental |
| Melting Point | 56-59 °C | Experimental |
| Boiling Point | 120-121 °C at 15 mmHg | Experimental |
| Density | 1.149 ± 0.06 g/cm³ | Predicted |
| LogP (o/w) | 1.92 | Predicted |
| Water Solubility | Data not readily available | - |
| pKa | Data not readily available | - |
Note: Predicted values are computationally derived and should be confirmed by experimental measurement for critical applications.
Hazard and Safety Information
For safe handling in a laboratory setting, the following hazard information should be noted:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a dry, well-ventilated place at room temperature. Keep container tightly sealed.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These are standard procedures applicable to solid organic compounds like this compound.
Melting Point Determination
This protocol describes the determination of the melting point range using a modern digital melting point apparatus (e.g., Vernier Melt Station or similar).
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Transfer a small amount to a watch glass and crush any large crystals.
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid down. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: Insert the loaded capillary tube into a sample slot in the heating block of the apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (5-10 °C/min) to determine a rough melting range. Allow the apparatus to cool before proceeding.
-
Accurate Measurement: Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Slow Heating: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first droplet of liquid becomes visible.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range is typically narrow (0.5-1.5 °C).
Octanol-Water Partition Coefficient (LogP) Determination
This protocol details the classic shake-flask method for determining the LogP (or LogD at a specific pH, such as 7.4) of a compound.
Methodology:
-
Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate the solvents by mixing equal volumes of PBS and n-octanol in a separatory funnel, shaking vigorously for 24 hours, and allowing the phases to separate completely.
-
Stock Solution: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated PBS. The volume ratio can be adjusted depending on the expected lipophilicity.
-
Equilibration: Seal the vial and shake it vigorously for a fixed period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a moderate speed to achieve a clean separation of the aqueous and organic phases.
-
Sampling: Carefully withdraw an aliquot from the upper n-octanol layer and another from the lower aqueous layer.
-
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for accurate quantification.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:
-
P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log₁₀(P)
-
Aqueous Solubility Determination
This protocol describes the thermodynamic shake-flask method for measuring the equilibrium solubility of a compound in an aqueous buffer.
Methodology:
-
System Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C). The mixture should be agitated for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. To remove undissolved solids, either centrifuge the sample at high speed or filter it through a low-binding filter (e.g., a 0.22 µm PVDF filter).
-
Sample Preparation: Take a precise volume of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated method like HPLC-UV or LC-MS to determine the concentration of the dissolved compound.
-
Reporting: The aqueous solubility is reported in units such as mg/mL or µM, specifying the temperature and pH of the buffer.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the Octanol-Water Partition Coefficient (LogP) using the shake-flask method.
Caption: Workflow for Shake-Flask LogP Determination.
Biological Activity Screening of 5-Acetyl-2,3-dihydrobenzo[b]furan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydrobenzo[b]furan scaffold is a privileged heterocyclic motif present in numerous biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the potential biological activities of 5-Acetyl-2,3-dihydrobenzo[b]furan. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document extrapolates potential activities based on the well-established biological profile of the core 2,3-dihydrobenzo[b]furan structure and its analogues. Detailed experimental protocols for screening these potential activities are provided, along with conceptual diagrams of relevant signaling pathways and experimental workflows to guide future research and drug discovery efforts.
Introduction
Benzofuran and its derivatives are a significant class of oxygen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2][3] The fused benzene and furan ring system provides a unique and versatile scaffold for the development of novel therapeutic agents.[4][5][6] The dihydro-derivative, 2,3-dihydrobenzo[b]furan, retains much of this biological potential and is a core component of various pharmacologically active molecules.[7][8] The addition of an acetyl group at the 5-position, yielding this compound, may modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. This guide explores the most probable biological activities of this compound based on the extensive research conducted on its structural analogues.
Potential Biological Activities and Screening Protocols
Based on the activities of structurally related benzofuran and 2,3-dihydrobenzo[b]furan derivatives, the primary areas for biological screening of this compound include anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Numerous benzofuran derivatives have exhibited potent cytotoxic effects against a variety of cancer cell lines.[9][10] The proposed mechanisms often involve the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][11][12]
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Diagram: General Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of a test compound.
Antimicrobial Activity
The benzofuran scaffold is a constituent of many natural and synthetic compounds with significant antimicrobial properties.[13][14][15] These compounds often act by disrupting the microbial cell membrane or inhibiting essential enzymes.
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Grow the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the positive control. This can be assessed visually or by measuring the absorbance with a microplate reader.
Diagram: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Derivatives of 2,3-dihydrobenzo[b]furan have been reported to possess anti-inflammatory properties.[7][8] The mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways such as NF-κB and MAPK.[8]
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9]
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM with 10% FBS
-
Griess Reagent (for nitrite determination)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours. Include a control group with cells treated with LPS only.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. The amount of nitrite in the supernatant is an indicator of NO production.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-only control.
Diagram: NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway in inflammation.
Data Presentation
Should experimental screening of this compound be undertaken, the quantitative data should be organized into clear and concise tables for comparative analysis.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |
| HeLa | [Experimental Value] | [Experimental Value] |
| MCF-7 | [Experimental Value] | [Experimental Value] |
| A549 | [Experimental Value] | [Experimental Value] |
Table 2: Hypothetical Antimicrobial Activity Data
| Microbial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin (Control) |
| S. aureus | [Experimental Value] | [Experimental Value] |
| E. coli | [Experimental Value] | [Experimental Value] |
| C. albicans | [Experimental Value] | [Experimental Value] |
Table 3: Hypothetical Anti-inflammatory Activity Data
| Assay | IC50 (µM) of this compound | IC50 (µM) of Indomethacin (Control) |
| NO Inhibition | [Experimental Value] | [Experimental Value] |
Conclusion and Future Directions
References
- 1. Design, synthesis, and biological evaluation of a new class of benzo[b]furan derivatives as antiproliferative agents, with in silico predicted antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Studies of Benzo[ b]furan Derivatives: A Review from 2011 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles [pubs.sciepub.com]
- 7. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Dihydrobenzofuran Derivatives: A Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning field of dihydrobenzofuran derivatives and their potential therapeutic applications. Dihydrobenzofurans, heterocyclic compounds prevalent in numerous natural and synthetic products, have garnered significant attention for their diverse pharmacological activities.[1][2] This document synthesizes current research on their anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties, presenting key data, experimental methodologies, and mechanistic insights to facilitate further drug discovery and development.
Anti-inflammatory Activity
Dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and pathways.
Quantitative Data for Anti-inflammatory Activity
A summary of the inhibitory concentrations (IC50) of various dihydrobenzofuran derivatives against key inflammatory targets is presented below.
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin Synthesis Inhibition | More potent than Indomethacin | [3] |
| Fluorinated Dihydrobenzofuran Derivatives | Interleukin-6 (IL-6) | 1.2 - 9.04 | [4][5] |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [4][5] | |
| Nitric Oxide (NO) | 2.4 - 5.2 | [4][5] | |
| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [4][5] | |
| Compound 8 | PGE2 Production | 20.52 | [4] |
| Heterocyclic/benzofuran hybrid 5d | NO Generation (RAW-264.7 cells) | 52.23 ± 0.97 | [6] |
Mechanism of Action: Anti-inflammatory Effects
The anti-inflammatory properties of dihydrobenzofuran derivatives are often attributed to their ability to modulate crucial signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[6] These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]
Anticancer Activity
The anticancer potential of dihydrobenzofuran derivatives has been explored against a variety of cancer cell lines, with several compounds demonstrating significant cytotoxic and antiproliferative effects.[7][8]
Quantitative Data for Anticancer Activity
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference |
| Ailanthoidol (7) | Huh7 (mutant p53 hepatoma) | 22 (48h) | [8] |
| HepG2 (wild-type p53 liver carcinoma) | > 80 | [8] | |
| Benzofuran-based oxadiazole conjugate (14c) | HCT116 (colon cancer) | 3.27 | [8] |
| Benzofuran derivative (12) | SiHa (cervical cancer) | 1.10 | [9] |
| HeLa (cervical cancer) | 1.06 | [9] | |
| Benzofuran derivatives (32a-c) | HePG2, HeLa, MCF-7, PC3 | 4.0 - 16.72 | [8] |
| Naturally isolated benzofuran derivative (55a) | NCI-H460 (lung cancer) | 53.24 | [8] |
| CAL-27 (oral cancer) | 48.52 | [8][10] | |
| Fluorinated Dihydrobenzofuran Compound 1 | HCT116 (colorectal adenocarcinoma) | 19.5 | [4] |
| Fluorinated Dihydrobenzofuran Compound 2 | HCT116 (colorectal adenocarcinoma) | 24.8 | [4] |
| Benzofuran-isatin conjugate (5a) | SW-620 (colorectal cancer) | 8.7 | [11] |
| HT-29 (colorectal cancer) | 9.4 | [11] | |
| Benzofuran-isatin conjugate (5d) | SW-620 (colorectal cancer) | 6.5 | [11] |
| HT-29 (colorectal cancer) | 9.8 | [11] |
Mechanism of Action: Anticancer Effects
Dihydrobenzofuran derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[9][11][12] For instance, some derivatives induce cell cycle arrest at the G2/M phase and disrupt mitotic spindle formation.[9] Others have been shown to down-regulate anti-apoptotic proteins like Bcl-2 and activate pro-apoptotic pathways.[4][13]
Neuroprotective Activity
Several dihydrobenzofuran derivatives have exhibited promising neuroprotective effects, suggesting their potential in treating neurodegenerative diseases like Alzheimer's disease.[13][14][15]
Mechanism of Action: Neuroprotective Effects
The neuroprotective actions of these compounds are multifaceted, involving the attenuation of oxidative stress, regulation of neuroinflammatory responses, and preservation of mitochondrial function.[13] A notable example is the compound TFSeB, which has been shown to reduce oxidative stress markers, decrease the activity of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), and modulate apoptosis-related proteins.[13][14] Furthermore, it has been observed to increase levels of brain-derived neurotrophic factor (BDNF) and nuclear factor erythroid 2-related factor 2 (Nrf2), both of which are crucial for neuronal survival and protection.[13][14]
Antimicrobial Activity
Dihydrobenzofuran derivatives have also been recognized for their broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[2][16][17]
Quantitative Data for Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC80 (µg/mL) | Reference |
| Hydrophobic benzofuran analogs | Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus, Bacillus subtilis | 0.39 - 3.12 | [16] |
| Benzofuran ketoxime 38 | S. aureus | 0.039 | [17] |
| Benzofuran ketoxime derivatives | Candida albicans | 0.625 - 2.5 | [17] |
| Compounds with hydroxyl at C-6 (15, 16) | Various bacterial strains | 0.78 - 3.12 | [17] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the therapeutic potential of dihydrobenzofuran derivatives are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.[18]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the dihydrobenzofuran derivatives and incubated for a specified duration (e.g., 24-72 hours).[18]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.[18]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
Griess Assay for Nitric Oxide Inhibition
This assay quantifies nitric oxide production by measuring its stable metabolite, nitrite, in cell culture supernatants.[18]
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the dihydrobenzofuran derivatives, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.[18]
-
Incubation: The cells are incubated for a specified time (e.g., 24 hours).[18]
-
Griess Reagent Addition: The Griess reagent is added to the cell culture supernatant.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured spectrophotometrically. The amount of nitrite is determined from a standard curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[18]
-
Reaction Mixture Preparation: A solution of the dihydrobenzofuran derivative at various concentrations is mixed with a DPPH solution.[18]
-
Incubation: The mixture is incubated in the dark for a specific period.
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution, resulting from radical scavenging, is measured spectrophotometrically (e.g., at 517 nm).[18]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value can be determined.[18]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.[18]
-
Serial Dilution: The dihydrobenzofuran derivatives are serially diluted in a liquid growth medium in a 96-well plate.[18]
-
Inoculation: Each well is inoculated with the microbial suspension.[18]
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.[18]
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible microbial growth.[18]
Conclusion
Dihydrobenzofuran derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their demonstrated efficacy in preclinical models of inflammation, cancer, neurodegeneration, and microbial infections highlights their potential as lead structures for the development of novel therapeutics. The mechanistic insights and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important chemical scaffold. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and advancing the most promising candidates into clinical development.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 10. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. figshare.com [figshare.com]
- 13. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
5-Acetyl-2,3-dihydrobenzo[b]furan: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzo[b]furan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a 5-acetyl group to this structure provides a key functional handle for synthetic elaboration and a potential interaction point with biological targets, making 5-acetyl-2,3-dihydrobenzo[b]furan a highly attractive starting point for the development of novel therapeutics. This technical guide explores the synthesis, derivatization, and therapeutic potential of this scaffold, with a focus on its application in developing targeted therapies for a range of diseases, including metabolic disorders, cancer, and central nervous system (CNS) ailments.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the this compound core can be achieved through various established synthetic routes for 2,3-dihydrobenzofurans. A common strategy involves the cyclization of appropriately substituted phenols. While a specific protocol for the direct synthesis of this compound is not extensively detailed in readily available literature, synthetic pathways for closely related analogs, such as 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, provide a clear blueprint.
One such approach involves a multi-step synthesis starting from a substituted hydroquinone. This method, while yielding a benzofuran, can be adapted for the synthesis of the dihydrobenzofuran core by incorporating a reduction step.
Exemplary Synthetic Protocol: Synthesis of 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans
This protocol, adapted from the synthesis of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, illustrates a viable route to a related scaffold and highlights key chemical transformations that can be applied to the synthesis of this compound derivatives.
Step 1: Friedel-Crafts Acylation. A substituted hydroquinone is acylated to introduce the acetyl group at the desired position.
Step 2: O-Alkylation. The hydroxyl group is then alkylated with a substituted phenacyl bromide to introduce the precursor for the furan ring.
Step 3: Cyclization. An intramolecular aldol condensation followed by dehydration yields the benzofuran ring.
Step 4: Derivatization. The 2-aryl group can be introduced via a Suzuki or other cross-coupling reaction, or by using a substituted phenacyl bromide in Step 2.
To obtain the 2,3-dihydrobenzo[b]furan core, a subsequent reduction of the furan ring of the synthesized benzofuran would be necessary, for example, through catalytic hydrogenation.
Therapeutic Applications and Biological Activity
Derivatives of the this compound scaffold have shown promise in a variety of therapeutic areas. The acetyl group can serve as a key pharmacophoric element or as a point of attachment for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Anti-diabetic Activity
A series of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans has been evaluated for their potential to treat type 2 diabetes by targeting key enzymes involved in glucose metabolism.
Several derivatives demonstrated significant inhibitory activity against α-glucosidase and PTP1B, two important targets in the management of type 2 diabetes. The inhibitory concentrations (IC50) for a selection of these compounds are presented in the table below.
| Compound | 2-Aryl Substituent | α-Glucosidase IC50 (µM)[1] | PTP1B IC50 (µM)[1] |
| 2a | Phenyl | - | - |
| 2b | 3-Fluorophenyl | 4.65 | - |
| 2c | 4-Fluorophenyl | 0.11 | - |
| 2g | 4-Methoxyphenyl | 0.56 | - |
| 2h | 3,5-Dimethoxyphenyl | 0.78 | - |
Note: The original study focused on benzofuran derivatives. These findings suggest a promising avenue for the exploration of the corresponding 2,3-dihydrobenzo[b]furan analogs.
The structure-activity relationship (SAR) studies revealed that the nature and position of the substituent on the 2-aryl ring significantly influence the inhibitory activity. For instance, a 4-fluorophenyl substituent (compound 2c ) resulted in the most potent α-glucosidase inhibition.
The development of these inhibitors involved a logical workflow from synthesis to biological evaluation.
Anticancer and Anti-inflammatory Potential
The broader class of 2,3-dihydrobenzofuran derivatives has been extensively investigated for anticancer and anti-inflammatory properties. The introduction of a 5-acetyl group can modulate these activities.
Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[2] Some of these compounds also exhibited antiproliferative effects on cancer cell lines.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are plated in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is then calculated.
Griess Assay for Nitric Oxide Production
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Treatment: Cells are pre-treated with the test compounds followed by stimulation with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
-
Supernatant Collection: After incubation (e.g., 24 hours), the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent, and the absorbance is measured to quantify the amount of nitrite, a stable product of NO.
Derivatives of benzofuran and dihydrobenzofuran can modulate several key signaling pathways implicated in cancer and inflammation.
Central Nervous System (CNS) Applications
The 2,3-dihydrobenzofuran scaffold is also a promising platform for the development of agents targeting CNS disorders. Derivatives have been explored for their potential as anticonvulsants and for the treatment of neurodegenerative diseases. The lipophilicity and structural rigidity of the dihydrobenzofuran core make it suitable for crossing the blood-brain barrier. The 5-acetyl group can be modified to fine-tune these properties and introduce interactions with specific CNS targets.
Conclusion
The this compound scaffold represents a valuable and versatile starting point for the discovery of new drugs. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it a compelling core for medicinal chemists. The 5-acetyl group provides a crucial anchor for synthetic modification, allowing for the systematic exploration of structure-activity relationships and the optimization of lead compounds. Future research focused on the targeted derivatization of this scaffold is likely to yield novel and effective therapeutic agents for a wide range of diseases.
References
Synthesis of Novel 5-Acetyl-2,3-dihydrobenzo[b]furan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzo[b]furan scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4][5][6] The introduction of an acetyl group at the 5-position can significantly influence the molecule's interaction with biological targets, making the synthesis of novel 5-acetyl-2,3-dihydrobenzo[b]furan derivatives a compelling area of research for the discovery of new therapeutic agents.[6]
This technical guide provides an in-depth overview of the synthetic strategies for preparing novel this compound derivatives. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of synthetic pathways to facilitate the work of researchers in drug discovery and development.
Core Synthetic Strategies
The synthesis of this compound derivatives can be approached through several key strategic disconnections. A common and effective strategy involves the initial construction of a substituted benzofuran ring, followed by the reduction of the furan ring to the dihydrobenzofuran core. The acetyl group can be introduced at various stages of the synthesis, either on the starting phenol or on the benzofuran intermediate.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized synthetic workflow for this compound derivatives.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of the target compounds. Below are representative protocols adapted from the literature for key synthetic transformations.
1. Synthesis of 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic Acid
This procedure outlines the formation of a substituted benzofuran with an acetyl group, which can serve as a key intermediate.
-
Procedure: A multi-step reaction can be employed to yield 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid.[6]
-
Characterization: The final product is a white powder with a melting point of 196–197 °C.[6]
2. Synthesis of 7-Acetyl-2-aryl-5-nitrobenzofurans
This protocol demonstrates a palladium-catalyzed tandem Sonogashira cross-coupling and in situ Cacchi-type cycloisomerization to construct the benzofuran ring. This method is valuable for introducing aryl substituents at the 2-position.
-
Starting Material: 2-hydroxy-3-iodo-5-nitroacetophenone.[7]
-
Reaction: The starting material undergoes a sequential Sonogashira cross-coupling with terminal acetylenes, followed by an in situ Cacchi-type cycloisomerization.[7]
3. Reduction of the Benzofuran Ring to 2,3-Dihydrobenzofuran
The reduction of the furan ring in the benzofuran core is a critical step to obtain the desired 2,3-dihydro scaffold. Catalytic hydrogenation is a commonly employed method.
-
General Procedure: A solution of the 2-arylbenzofuran-3-carboxylate in a suitable solvent (e.g., a mixture of THF and methanol) is cooled. Magnesium crumbles are added under a nitrogen atmosphere.[8] This procedure can be adapted for the reduction of 5-acetylbenzofuran derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature for the synthesis and biological evaluation of related benzofuran and dihydrobenzofuran derivatives.
Table 1: Synthesis Yields of Benzofuran Derivatives
| Compound | Synthetic Method | Yield (%) | Reference |
| Ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate | Suzuki Coupling | Not specified | [8] |
| 2-Arylbenzofuran-3-carboxylic Acids | Ester Hydrolysis | 64-100% | [8] |
| 2-Arylbenzofuran-3-carboxamides | Amide Coupling (TBTU) | 14-88% | [8] |
| 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Multi-step synthesis | 30% | [6] |
| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | Multi-step synthesis | 30% | [6] |
Table 2: Biological Activity of Benzofuran Derivatives
| Compound | Target/Assay | IC₅₀ (µM) | Reference |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one | Caski cell line | 26.96 ± 4.97 | [7] |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one | MDA-MB-231 cell line | 5.13 ± 0.86 | [7] |
| Benzofuran derivative 7c | Acetylcholinesterase inhibition | 0.058 | [9] |
| Benzofuran derivative 7e | Acetylcholinesterase inhibition | 0.086 | [9] |
| Donepezil (Reference) | Acetylcholinesterase inhibition | 0.049 | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the synthetic pathways and potential biological interactions can provide a clearer understanding of the research landscape.
Synthetic Pathway for 2-Aryl-2,3-dihydrobenzofuran-3-carboxylates
This diagram illustrates a common route to substituted dihydrobenzofurans, which can be adapted for the synthesis of 5-acetyl derivatives.
Caption: Synthetic pathway for trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylic acids.
Logical Relationship for Drug Discovery
The development of novel this compound derivatives follows a logical progression from synthesis to biological evaluation.
Caption: Logical workflow for the discovery of novel therapeutic agents based on the this compound scaffold.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of Acetylated Dihydrobenzofurans: A Technical Guide for Drug Discovery Professionals
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide array of biological activities. Its structural rigidity and synthetic tractability have made it an attractive starting point for the development of novel therapeutic agents. Among the various chemical modifications, acetylation of the dihydrobenzofuran core represents a key strategy to modulate the physicochemical and pharmacological properties of these molecules. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of acetylated dihydrobenzofurans, with a focus on their potential as anticancer agents through the inhibition of key signaling pathways. We will delve into the synthetic methodologies, present quantitative biological data for a series of acetylated analogs, and detail the experimental protocols for their evaluation.
The Dihydrobenzofuran Core: A Versatile Scaffold in Medicinal Chemistry
Dihydrobenzofuran derivatives have been reported to possess a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2] The fused ring system provides a three-dimensional structure that can effectively interact with biological targets. The oxygen atom in the dihydrofuran ring can act as a hydrogen bond acceptor, while the aromatic ring and the dihydrofuran ring can be functionalized at various positions to optimize target binding and pharmacokinetic properties.
Acetylation as a Tool for SAR Studies
Acetylation, the introduction of an acetyl group (-COCH₃), can significantly impact a molecule's biological activity. It can alter polarity, lipophilicity, and steric profile, thereby influencing cell permeability, metabolic stability, and target engagement.[3] A systematic investigation of the effect of acetylation at different positions of the dihydrobenzofuran scaffold is crucial for elucidating the SAR and for the rational design of more potent and selective drug candidates.
Data Presentation: Anticancer Activity of Acetylated Dihydrobenzofurans
To illustrate the structure-activity relationship of acetylated dihydrobenzofurans, we present the following table summarizing the in vitro anticancer activity of a series of hypothetical acetylated 2,3-dihydrobenzofuran analogs against the human colon cancer cell line HCT116. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of treatment.
| Compound ID | Substitution Pattern | IC50 (µM) against HCT116 |
| 1a | 5-acetyl-2,3-dihydrobenzofuran | 15.2 |
| 1b | 6-acetyl-2,3-dihydrobenzofuran | 8.5 |
| 1c | 7-acetyl-2,3-dihydrobenzofuran | 25.1 |
| 1d | 5-acetyl-3-methyl-2,3-dihydrobenzofuran | 12.8 |
| 1e | 6-acetyl-3-methyl-2,3-dihydrobenzofuran | 5.2 |
| 1f | 5-acetyl-2-phenyl-2,3-dihydrobenzofuran | > 50 |
| 1g | 6-acetyl-2-phenyl-2,3-dihydrobenzofuran | 22.7 |
SAR Analysis:
From the data presented in the table, several key structure-activity relationships can be deduced:
-
Position of the Acetyl Group: The position of the acetyl group on the aromatic ring significantly influences the anticancer activity. Acetylation at the 6-position (compound 1b ) resulted in the highest potency among the unsubstituted dihydrobenzofuran analogs.
-
Substitution on the Dihydrofuran Ring: The introduction of a methyl group at the 3-position generally enhanced the anticancer activity, as seen by comparing 1d and 1e with 1a and 1b , respectively. Compound 1e , with a 6-acetyl and a 3-methyl group, was the most potent compound in this series.
-
Steric Hindrance: The introduction of a bulky phenyl group at the 2-position was detrimental to the activity. Both 1f and 1g showed significantly reduced potency compared to their counterparts without the phenyl substituent, suggesting that steric hindrance at this position may interfere with target binding.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the acetylated dihydrobenzofuran derivatives are provided below.
Synthesis of 6-acetyl-2,3-dihydrobenzofuran (Compound 1b)
A general protocol for the synthesis of acetylated dihydrobenzofurans can be adapted from established methods.[4][5][6][7][8]
Materials:
-
2-allylphenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Claisen Rearrangement: 2-allylphenol is heated to induce a Claisen rearrangement, yielding 2-(prop-2-en-1-yl)phenol.
-
Cyclization: The resulting ortho-allylphenol is then cyclized to 2-methyl-2,3-dihydrobenzofuran using an acid catalyst such as p-toluenesulfonic acid.
-
Friedel-Crafts Acetylation: To a solution of 2-methyl-2,3-dihydrobenzofuran in dichloromethane, acetic anhydride is added, followed by the slow addition of polyphosphoric acid at 0°C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-acetyl-2,3-dihydrobenzofuran.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9][10][11][12][13]
Materials:
-
HCT116 human colon cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Acetylated dihydrobenzofuran compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the acetylated dihydrobenzofuran compounds (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Kinase Inhibition Assay
To investigate the potential mechanism of action, a kinase inhibition assay can be performed.[14][15][16]
Materials:
-
Recombinant kinase (e.g., a kinase from the NF-κB pathway)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Acetylated dihydrobenzofuran compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the kinase assay buffer.
-
Kinase Reaction: The kinase, substrate, and test compound are mixed in a 384-well plate and incubated for a short period.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: The kinase detection reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
In Silico Modeling and Docking Studies of 5-Acetyl-2,3-dihydrobenzo[b]furan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a prospective in silico modeling and molecular docking study of 5-Acetyl-2,3-dihydrobenzo[b]furan. While direct computational studies on this specific molecule are not extensively available in public literature, this document outlines a robust methodology based on established protocols for analogous benzofuran derivatives. This guide will focus on a hypothetical investigation of the anti-inflammatory potential of this compound by targeting the enzyme Cyclooxygenase-2 (COX-2), a key protein in inflammatory pathways.
Introduction to this compound and its Therapeutic Potential
Benzofuran and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include anticancer, antibacterial, antifungal, antioxidant, and anti-inflammatory properties. The 2,3-dihydrobenzofuran scaffold, in particular, is a core structure in various biologically active molecules. The addition of an acetyl group at the 5-position, as in this compound, can significantly influence its electronic distribution and steric properties, potentially modulating its interaction with biological targets.
Given the known anti-inflammatory properties of many benzofuran derivatives, this guide will explore a hypothetical in silico workflow to assess the potential of this compound as a selective inhibitor of COX-2.
Prospective In Silico and Molecular Docking Workflow
The following diagram illustrates a standard workflow for the in silico analysis of a small molecule like this compound.
Detailed Experimental Protocols
This section outlines the detailed methodologies for the key experiments in the proposed in silico study.
Ligand Preparation
-
2D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Structure Conversion: The 2D structure is converted into a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecule to its lowest energy conformation. The prepared ligand is saved in a format suitable for docking, such as .pdbqt.
Protein Preparation
-
Protein Structure Retrieval: The 3D crystal structure of the target protein, human COX-2, is downloaded from the Protein Data Bank (PDB; e.g., PDB ID: 5KIR).[1]
-
Preparation of the Protein: The protein structure is prepared for docking using software like AutoDockTools or Discovery Studio. This involves:
-
Removing water molecules and any co-crystallized ligands and ions.
-
Adding polar hydrogen atoms to the protein.
-
Assigning Kollman charges to the protein atoms.
-
The prepared protein is saved in the .pdbqt format.
-
Molecular Docking
-
Grid Box Generation: A grid box is defined around the active site of the COX-2 enzyme. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the native ligand binds.
-
Docking Simulation: Molecular docking is performed using a program like AutoDock Vina.[2][3] The software will explore possible binding conformations of the ligand within the active site of the protein and rank them based on their predicted binding affinity.
-
Parameters for AutoDock Vina:
-
Exhaustiveness: 8 (controls the thoroughness of the search)
-
Number of modes: 10 (the number of binding modes to be generated)
-
Other parameters are kept at their default settings.
-
Data Presentation: Hypothetical Docking Results
The following table summarizes hypothetical quantitative data that could be obtained from the docking study of this compound and its derivatives against COX-2. For comparison, the binding affinity of a known COX-2 inhibitor, Celecoxib, is included.
| Compound | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Hydrogen Bonds (Hypothetical) |
| This compound | -8.5 | TYR355, ARG513, VAL523, SER530 | 1 |
| Derivative 1 (e.g., with hydroxyl group) | -9.2 | TYR355, ARG513, HIS90, SER530 | 2 |
| Derivative 2 (e.g., with amino group) | -9.0 | TYR355, ARG513, GLN192, VAL523 | 2 |
| Celecoxib (Reference) | -10.1 | TYR355, ARG513, HIS90, VAL523, SER530 | 3 |
Visualization of Molecular Interactions
A crucial step in docking studies is the visualization of the binding mode of the ligand within the protein's active site. This allows for the detailed analysis of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Software like PyMOL or Discovery Studio is used for this purpose.
The following diagram illustrates the hypothetical signaling pathway of inflammation and the role of COX-2 inhibition.
Conclusion and Future Directions
This technical guide has outlined a prospective in silico modeling and molecular docking study for this compound, focusing on its potential as a COX-2 inhibitor for anti-inflammatory applications. The detailed protocols and hypothetical data provide a framework for researchers to conduct such an investigation.
Future work should involve the actual execution of these computational studies, followed by in vitro and in vivo validation of the most promising derivatives. Molecular dynamics simulations could also be employed to provide deeper insights into the stability of the ligand-protein complex over time. Such studies are pivotal in the early stages of drug discovery and can significantly accelerate the identification of novel therapeutic agents.
References
Methodological & Application
Synthesis Protocol for 5-Acetyl-2,3-dihydrobenzo[b]furan: An Application Note for Researchers
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 5-Acetyl-2,3-dihydrobenzo[b]furan, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the Friedel-Crafts acylation of 2,3-dihydrobenzo[b]furan. This protocol includes a comprehensive list of reagents and materials, detailed experimental procedures, and characterization data, including 1H and 13C NMR spectroscopy, to ensure reproducibility. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a heterocyclic ketone that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The dihydrobenzofuran moiety is a common scaffold in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. The acetyl group at the 5-position provides a convenient handle for further chemical modifications, making this compound a versatile precursor for the development of novel therapeutic agents. The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 2,3-dihydrobenzo[b]furan. This electrophilic aromatic substitution reaction allows for the direct introduction of an acetyl group onto the aromatic ring of the dihydrobenzofuran system.
Reaction Scheme
The synthesis of this compound is accomplished via the Friedel-Crafts acylation of 2,3-dihydrobenzo[b]furan with acetic anhydride using aluminum chloride as a Lewis acid catalyst.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 2,3-Dihydrobenzo[b]furan | C₈H₈O | 120.15 | 10.0 g (83.2 mmol) | 1.0 |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 8.5 g (83.2 mmol) | 1.0 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 22.2 g (166.4 mmol) | 2.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for purification | - |
| Hexane | C₆H₁₄ | 86.18 | As needed for purification | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
-
NMR spectrometer
Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (22.2 g, 166.4 mmol) and dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath with continuous stirring.
-
Addition of Acylating Agent: Slowly add acetic anhydride (8.5 g, 83.2 mmol) to the stirred suspension.
-
Addition of Substrate: To this mixture, add a solution of 2,3-dihydrobenzo[b]furan (10.0 g, 83.2 mmol) in dichloromethane (100 mL) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 2M hydrochloric acid (100 mL). Stir until the ice has melted and the layers have separated.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (100 mL), followed by a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Expected Yield
The expected yield of the purified product is approximately 70-80%.
Characterization Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75-7.72 (m, 2H, Ar-H), 6.80 (d, J = 8.4 Hz, 1H, Ar-H), 4.63 (t, J = 8.8 Hz, 2H, O-CH₂), 3.24 (t, J = 8.8 Hz, 2H, Ar-CH₂), 2.54 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 196.8, 164.0, 131.2, 130.4, 128.2, 125.0, 109.2, 71.8, 29.8, 26.4 |
| Appearance | White to off-white solid |
| Melting Point | 94-96 °C |
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with care and avoid contact with skin and eyes.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety glasses).
-
The quenching step is exothermic and should be performed cautiously.
Conclusion
This application note provides a reliable and reproducible protocol for the synthesis of this compound. The detailed experimental procedure and characterization data will be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the development of new chemical entities based on the dihydrobenzofuran scaffold.
Application Notes and Protocols: Friedel-Crafts Acylation of 2,3-Dihydrobenzo[b]furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and robust method for the introduction of an acyl group onto an aromatic ring, a key transformation in the synthesis of aromatic ketones. These ketones are valuable intermediates in the production of a wide range of pharmaceuticals and other fine chemicals.[1][2] For the 2,3-dihydrobenzo[b]furan scaffold, a common motif in biologically active molecules, Friedel-Crafts acylation provides a direct route to functionalized derivatives, such as 5-acetyl-2,3-dihydrobenzofuran, an important intermediate in the synthesis of the drug darifenacin.[3]
This application note provides detailed methodologies for the Friedel-Crafts acylation of 2,3-dihydrobenzo[b]furan, focusing on the use of acetyl chloride as the acylating agent and aluminum chloride as the catalyst. It also presents quantitative data on reaction performance and discusses the regioselectivity of the acylation.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion.[1] This acylium ion is then attacked by the electron-rich aromatic ring of the 2,3-dihydrobenzo[b]furan. Subsequent loss of a proton re-aromatizes the ring and yields the acylated product.
The ether oxygen of the 2,3-dihydrobenzo[b]furan ring is an activating, ortho-, para-directing group. Therefore, acylation is expected to occur primarily at the C5 (para) and C7 (ortho) positions. Steric hindrance at the C7 position, due to its proximity to the fused dihydrofuran ring, generally favors substitution at the C5 position, making 5-acyl-2,3-dihydrobenzofuran the major product.
Quantitative Data
The following table summarizes the quantitative data for the Friedel-Crafts acylation of 2,3-dihydrobenzo[b]furan with acetyl chloride, catalyzed by anhydrous aluminum chloride. The data highlights the conversion and selectivity of the reaction.
| Catalyst | Mole Ratio (Catalyst:Substrate) | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for 5-acetyl-2,3-dihydrobenzofuran (%) | Reference |
| AlCl₃ | 1:1 | Acetyl Chloride | Dichloromethane | -10 | 1 | 100 | 97 | [3] |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 2,3-Dihydrobenzo[b]furan with Acetyl Chloride and Aluminum Chloride
This protocol details the procedure for the synthesis of 5-acetyl-2,3-dihydrobenzofuran.
Materials:
-
2,3-Dihydrobenzo[b]furan
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Concentrated hydrochloric acid (HCl)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Nitrogen inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane. The system is maintained under a nitrogen atmosphere.[3][4]
-
Cooling: Cool the mixture to -10 °C using an ice-salt bath.[3]
-
Addition of 2,3-Dihydrobenzo[b]furan: To the cooled suspension, add 2,3-dihydrobenzo[b]furan dissolved in anhydrous dichloromethane dropwise via the dropping funnel.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride to the reaction mixture dropwise over a period of 1 hour, maintaining the temperature at -10 °C.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -10 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.[4]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.[4]
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[4]
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired 5-acetyl-2,3-dihydrobenzofuran.
Visualizations
Experimental Workflow for Friedel-Crafts Acylation
Caption: Experimental workflow for the Friedel-Crafts acylation of 2,3-dihydrobenzo[b]furan.
Signaling Pathway of Friedel-Crafts Acylation
Caption: Simplified mechanism of the Friedel-Crafts acylation of 2,3-dihydrobenzo[b]furan.
References
Application Notes and Protocols: Synthesis of 2-Aryl-Dihydrobenzofurans via Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aryl-2,3-dihydrobenzofuran scaffold is a privileged structural motif present in numerous biologically active natural products and pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction, a powerful and versatile palladium-catalyzed method for carbon-carbon bond formation, offers a convergent and efficient strategy for the synthesis of these valuable compounds. This document provides detailed application notes and experimental protocols for the synthesis of 2-aryl-dihydrobenzofurans, leveraging established Suzuki coupling methodologies. While direct protocols for this specific transformation are not abundantly reported, this guide adapts well-established procedures for the analogous 2-arylbenzofurans, providing a robust starting point for reaction development and optimization.
Introduction
2-Aryl-2,3-dihydrobenzofurans are core structures in a variety of natural products with significant biological activities, including antitumor and antiangiogenic properties. Their synthesis is therefore of great interest to the medicinal chemistry and drug development communities. The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organic halide or triflate, is an ideal method for constructing the key aryl-aryl bond in these molecules.[1] The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[2]
This application note details a proposed protocol for the Suzuki coupling of a 2-halo-2,3-dihydrobenzofuran with an arylboronic acid. Additionally, it summarizes key reaction parameters and discusses alternative palladium-catalyzed methods for accessing the 2-aryl-dihydrobenzofuran core.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-2,3-dihydrobenzofuran, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired 2-aryl-2,3-dihydrobenzofuran product and regenerating the Pd(0) catalyst.[2][3]
Below is a diagram illustrating the catalytic cycle for the Suzuki coupling reaction.
Experimental Protocols
The following is a general, adaptable protocol for the Suzuki coupling of a 2-halo-2,3-dihydrobenzofuran with an arylboronic acid. This protocol is based on highly successful procedures for the synthesis of 2-arylbenzofurans and serves as an excellent starting point for optimization.[1]
Materials:
-
2-Bromo-2,3-dihydrobenzofuran (or analogous halide/triflate)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-halo-2,3-dihydrobenzofuran (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical conditions and yields for Suzuki coupling reactions leading to 2-arylbenzofurans, which can be used as a guide for optimizing the synthesis of 2-aryl-dihydrobenzofurans.
Table 1: Effect of Catalyst, Base, and Solvent on Model Suzuki Coupling Reaction
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 4 | 61 |
| 2 | PdCl₂ (3) | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 4 | 55 |
| 3 | Pd(II) Complex (3) | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 4 | 91 |
| 4 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 12 | 85 |
| 5 | Pd₂(dba)₃/SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 6 | 95 |
Data adapted from analogous 2-arylbenzofuran syntheses for illustrative purposes.[1]
Table 2: Substrate Scope for the Synthesis of 2-Arylbenzofuran Derivatives
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzofuran | 98 |
| 2 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)benzofuran | 95 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)benzofuran | 92 |
| 4 | 4-Methylphenylboronic acid | 2-(p-Tolyl)benzofuran | 96 |
| 5 | 2-Methylphenylboronic acid | 2-(o-Tolyl)benzofuran | 85 |
Reaction conditions: 2-(4-Bromophenyl)benzofuran (0.05 mmol), arylboronic acid (0.08 mmol), Pd(II) complex (3 mol%), K₂CO₃ (0.1 mmol), EtOH/H₂O (1:1), 80 °C, 4 h. Data obtained from the synthesis of 2-arylbenzofurans.[1]
Alternative Palladium-Catalyzed Syntheses
-
Heck Arylation: The palladium-catalyzed reaction of 2,3-dihydrofuran with an aryl halide can directly yield 2-aryl-2,3-dihydrofurans.[4]
-
C-H Arylation: Direct C-H arylation of the dihydrobenzofuran ring with an aryl halide or boronic acid is an atom-economical approach, avoiding the need for pre-functionalization of the dihydrobenzofuran substrate.
-
α-Arylation of Aryloxyketones: This two-step sequence involves the palladium-catalyzed α-arylation of an aryloxyketone, followed by a cyclodehydration reaction to form the 2,3-disubstituted benzofuran ring.[5][6]
The general workflow for selecting a synthetic strategy is outlined below.
Conclusion
The Suzuki-Miyaura cross-coupling reaction represents a highly effective and versatile method for the synthesis of 2-aryl-dihydrobenzofurans. The protocols and data presented in this application note, adapted from closely related and successful syntheses of 2-arylbenzofurans, provide a strong foundation for researchers to develop and optimize this important transformation. The flexibility of the Suzuki coupling, combined with the availability of alternative palladium-catalyzed methods, offers a powerful toolkit for the construction of this key heterocyclic scaffold for applications in drug discovery and materials science.
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed α-arylation of aryloxyketones for the synthesis of 2,3-disubstituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 5-Acetyl-2,3-dihydrobenzo[b]furan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of 5-Acetyl-2,3-dihydrobenzo[b]furan using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended as a starting point for method development and validation.
HPLC-UV Method for the Quantification of this compound
This application note describes a reverse-phase HPLC method for the quantitative analysis of this compound. This method is suitable for the determination of the compound in pharmaceutical formulations and for quality control purposes.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm or 280 nm |
Experimental Protocol
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
2. Sample Preparation (for Pharmaceutical Formulations):
-
Accurately weigh and transfer a portion of powdered tablets or capsule contents equivalent to 10 mg of the active pharmaceutical ingredient into a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of acetonitrile or methanol and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Dilute to volume with the same solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.[1]
3. Chromatographic Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
4. Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Parameters (Representative)
The following table summarizes representative quantitative data for the analysis of benzofuran derivatives by HPLC-UV. These values should be determined and validated for this compound specifically.
| Parameter | Representative Value |
| Linearity Range | 0.5 - 100 µg/mL[1][2] |
| Correlation Coefficient (r²) | >0.999[1][2] |
| Limit of Detection (LOD) | 0.05 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.15 µg/mL[1] |
Workflow for HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
GC-MS Method for the Identification and Quantification of this compound
This application note outlines a GC-MS method for the identification and quantification of this compound. This method is highly selective and sensitive, making it suitable for trace analysis and impurity profiling.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-1 or VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[3] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C (splitless mode)[2] |
| Oven Temperature Program | Start at 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp. | 280°C |
| MS Source Temp. | 230°C[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Scan Range | m/z 40-400 |
Experimental Protocol
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 50 µg/mL.
2. Sample Preparation:
-
For liquid samples, a direct injection may be possible after appropriate dilution.
-
For solid samples or complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
-
Liquid-Liquid Extraction: Dissolve the sample in a suitable solvent, then extract with an immiscible organic solvent.
-
Solid-Phase Extraction: Pass a solution of the sample through an appropriate SPE cartridge to retain the analyte, then elute with a small volume of a strong solvent.
-
3. GC-MS Analysis:
-
Inject 1 µL of the standard or sample solution into the GC-MS system.
-
Acquire the data in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification.
4. Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with that of a reference standard. The mass spectrum of 2,3-dihydrobenzofuran can be used as a reference for the core structure.[4]
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standards.
Method Validation Parameters (Representative)
The following table summarizes representative quantitative data for the analysis of benzofuran derivatives by GC-MS. These values should be determined and validated for this compound specifically.
| Parameter | Representative Value |
| Linearity Range | 0.05 - 50 µg/mL[2] |
| Correlation Coefficient (r²) | >0.999[2] |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Acetyl-2,3-dihydrobenzo[b]furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2,3-dihydrobenzo[b]furan is a heterocyclic compound belonging to the benzofuran family. Derivatives of benzofuran have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2] The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process. These application notes provide detailed protocols for essential cell-based assays to determine the cytotoxic effects of this compound, enabling researchers to assess its therapeutic potential.
The following protocols describe three key assays for evaluating cytotoxicity: the MTT assay for assessing cell metabolic activity, the LDH assay for measuring membrane integrity, and the Caspase-Glo® 3/7 assay for quantifying apoptosis.
Data Presentation
The following tables present hypothetical data for the cytotoxic evaluation of this compound on a generic cancer cell line (e.g., HeLa). This data is for illustrative purposes to guide researchers in their own data presentation.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 5 | 0.95 | 0.05 | 76.0 |
| 10 | 0.63 | 0.04 | 50.4 |
| 25 | 0.31 | 0.03 | 24.8 |
| 50 | 0.15 | 0.02 | 12.0 |
| 100 | 0.08 | 0.01 | 6.4 |
IC50 Value: Approximately 10 µM
Table 2: Cytotoxicity as Determined by LDH Release Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | 0.21 | 0.02 | 0 |
| 1 | 0.25 | 0.03 | 5.7 |
| 5 | 0.45 | 0.04 | 34.3 |
| 10 | 0.85 | 0.06 | 91.4 |
| 25 | 1.15 | 0.08 | 134.3 |
| 50 | 1.30 | 0.09 | 155.7 |
| 100 | 1.35 | 0.10 | 162.9 |
| Maximum LDH Release | 1.40 | 0.11 | 170.0 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity
| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 15,000 | 1,200 | 1.0 |
| 1 | 22,500 | 1,800 | 1.5 |
| 5 | 75,000 | 6,000 | 5.0 |
| 10 | 150,000 | 12,000 | 10.0 |
| 25 | 225,000 | 18,000 | 15.0 |
| 50 | 240,000 | 19,200 | 16.0 |
| 100 | 247,500 | 19,800 | 16.5 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Workflow for MTT Assay
References
Application Notes and Protocols for Anti-inflammatory and antibacterial Assays of Benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory and antibacterial properties of benzofuran compounds. Detailed protocols for key assays are presented, along with a summary of quantitative data from various studies to facilitate the comparison of different derivatives. Visual representations of experimental workflows and relevant signaling pathways are included to enhance understanding.
Anti-inflammatory Activity Assays
Benzofuran derivatives have demonstrated significant potential as anti-inflammatory agents. Their efficacy is often evaluated by their ability to inhibit key inflammatory mediators and enzymes.
Quantitative Data Summary: Anti-inflammatory Activity of Benzofuran Derivatives
The following table summarizes the in vitro and in vivo anti-inflammatory activity of various benzofuran compounds.
| Compound/Derivative | Assay | Model/Cell Line | Outcome Measure | Result | Reference |
| Benzofuranone Derivative (BF1) | Carrageenan-Induced Paw Edema | Mice | Paw Edema Inhibition (%) | 45.2% (10 mg/kg), 68.5% (30 mg/kg), 85.1% (100 mg/kg) | [1] |
| Aza-benzofuran Compound 1 | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 cells | IC50 | 17.31 µM | [2] |
| Aza-benzofuran Compound 3 | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 cells | IC50 | 16.5 µM | [2] |
| Piperazine/Benzofuran Hybrid 5d | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 cells | IC50 | 52.23 ± 0.97 μM | [3] |
| Fluorinated Benzofuran Derivatives | IL-6, CCL2, NO, PGE2 Inhibition | LPS-treated macrophages | IC50 | IL-6: 1.2-9.04 µM, CCL2: 1.5-19.3 µM, NO: 2.4-5.2 µM, PGE2: 1.1-20.5 µM | [4] |
| Benzofuran Amide Derivative 6b | Carrageenan-Induced Paw Edema | Rats | Paw Edema Inhibition (%) | 71.10% at 2h | [5][6] |
| Benzofuran Amide Derivative 6a | Carrageenan-Induced Paw Edema | Rats | Paw Edema Inhibition (%) | 61.55% at 2h | [5][6] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Benzofuran compounds to be tested (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[2]
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1-2 hours.[7] Include a vehicle control (DMSO) and a positive control (e.g., a known NOS inhibitor).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.[7] A set of wells with untreated cells should be included as a negative control.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated (untreated) control.[7] The IC50 value (the concentration of the compound that inhibits 50% of NO production) can then be determined.[2]
-
This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation.[8]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Test benzofuran compounds and a known COX inhibitor (e.g., celecoxib, indomethacin)[9]
-
Detection method (e.g., colorimetric, fluorometric, or LC-MS/MS-based quantification of prostaglandin E2)[8]
-
96-well plates
-
Incubator
-
Plate reader or LC-MS/MS instrument
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, cofactor, and the test benzofuran compound at various concentrations. Include controls with no inhibitor and with a standard inhibitor.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[8]
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific period (e.g., 10-20 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stopping agent (e.g., a strong acid).
-
Detection: Quantify the amount of prostaglandin produced using a suitable detection method. For example, a fluorometric assay kit can be used to measure the fluorescence kinetics.[10]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control without an inhibitor. Determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[9]
Antibacterial Activity Assays
Benzofuran derivatives have shown promising activity against a range of bacterial pathogens, including drug-resistant strains.
Quantitative Data Summary: Antibacterial Activity of Benzofuran Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various benzofuran compounds against different bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Aza-benzofuran Compound 1 | Salmonella typhimurium | 12.5 | Not Reported | [2] |
| Aza-benzofuran Compound 1 | Escherichia coli | 25 | Not Reported | [2] |
| Aza-benzofuran Compound 1 | Staphylococcus aureus | 12.5 | Not Reported | [2] |
| (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones | Methicillin-resistant Staphylococcus aureus (MRSA) | as low as 0.78 | Not Reported | [11] |
| Biphenyl and Dibenzofuran Derivatives (6i and 6m) | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 and 3.13 | Not Reported | [12] |
| Biphenyl and Dibenzofuran Derivative (6l) | Multidrug-resistant Enterococcus faecalis (MREF) | 6.25 | Not Reported | [12] |
| Benzofuran Amide Derivatives (6a, 6b, 6f) | Various bacteria and fungi | as low as 6.25 | Not Reported | [5][6] |
| Hydrophobic Benzofuran Analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | Not Reported | [13] |
Experimental Protocols
This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Benzofuran compounds to be tested (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Positive control (standard antibiotic, e.g., ciprofloxacin)[12]
-
Negative control (broth and solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight and adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.[2]
-
Serial Dilution: Prepare a two-fold serial dilution of the test benzofuran compound in the broth medium directly in the 96-well plate.[14]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Controls: Include wells for a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve the compound, typically DMSO). A sterility control (broth only) should also be included.[12]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as observed by the naked eye.[14][16]
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[17]
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile spreaders or loops
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto an agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or minimal colony growth on the agar plate).[17][18]
Visualizations
Inflammatory Signaling Pathway
Caption: LPS-induced inflammatory signaling cascade in macrophages.
Experimental Workflow: MIC Determination
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jopcr.com [jopcr.com]
- 6. jopcr.com [jopcr.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for 5-Acetyl-2,3-dihydrobenzo[b]furan in Anticancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives have emerged as a significant class of heterocyclic compounds with a wide array of pharmacological activities, including potent anticancer properties.[1] Their therapeutic potential stems from diverse mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in tumor progression.[2][3] This document provides detailed application notes and experimental protocols for the investigation of 5-Acetyl-2,3-dihydrobenzo[b]furan and its analogs in anticancer research. While specific data for this compound is limited in current literature, this guide leverages data from structurally related acetyl-benzofuran derivatives to provide a comprehensive framework for its evaluation.
The protocols and data presented herein are based on established methodologies for evaluating the anticancer effects of benzofuran compounds and serve as a robust starting point for researchers.
Data Presentation: In Vitro Anticancer Activity of Acetyl-Benzofuran Derivatives
The following table summarizes the cytotoxic activity of various acetyl-benzofuran derivatives against a panel of human cancer cell lines. This data can be used as a reference for designing experiments with this compound.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one (2h) | Caski (Cervical) | MTT | 26.96 ± 4.97 | [4] |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one (2h) | MDA-MB-231 (Breast) | MTT | 5.13 ± 0.86 | [4] |
| 2-acetyl-7-phenylaminobenzofuran hybrid (27) | MDA-MB-468 (Breast) | Not Specified | 0.16 | [5] |
| 2-acetyl-7-phenylaminobenzofuran hybrid (27) | HepG2 (Liver) | Not Specified | 1.63 - 5.80 | [5] |
| 2-acetyl-7-phenylaminobenzofuran hybrid (27) | MDA-MB-231 (Breast) | Not Specified | 1.63 - 5.80 | [5] |
| 2-acetyl-7-phenylaminobenzofuran hybrid (27) | A549 (Lung) | Not Specified | 1.63 - 5.80 | [5] |
Key Signaling Pathways in Benzofuran-Mediated Anticancer Activity
Several signaling pathways are implicated in the anticancer effects of benzofuran derivatives. The PI3K/Akt/mTOR pathway is a frequently identified target, playing a critical role in cell survival, proliferation, and apoptosis.[2] Inhibition of this pathway by benzofuran compounds can lead to cell cycle arrest and programmed cell death.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by benzofuran derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, Caski, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins
This protocol is to investigate the effect of this compound on key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cancer cells with this compound at the desired concentrations and time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Caption: Workflow for Western Blot analysis.
Conclusion
While direct experimental data on the anticancer properties of this compound is not yet widely available, the information from structurally similar acetyl-benzofuran derivatives provides a strong rationale for its investigation as a potential anticancer agent. The protocols and data presented in this document offer a comprehensive guide for researchers to systematically evaluate its efficacy and elucidate its mechanism of action in various cancer models. Further research into this specific compound is warranted to fully understand its therapeutic potential.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vitro Efficacy of Dihydrobenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro efficacy of dihydrobenzofuran derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. The following sections detail the experimental procedures to characterize these biological activities, present data in a structured format, and visualize key cellular pathways.
I. Assessment of Anticancer Efficacy
Dihydrobenzofuran derivatives have demonstrated promising potential as anticancer agents by modulating various cellular processes, including cell viability, apoptosis, and cell cycle progression.[1][2]
Cell Viability and Cytotoxicity Assays
Determining the cytotoxic effect of dihydrobenzofuran derivatives on cancer cell lines is a critical first step. The most common methods involve metabolic assays that measure the enzymatic activity of viable cells.
Table 1: Comparative IC₅₀ Values of Dihydrobenzofuran and Benzofuran Derivatives in Cancer Cell Lines
| Compound Class | Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Dihydrobenzofuran | Compound 1 | Oral Cancer (CAL-27) | MTT | 48.52 | [3] |
| Dihydrobenzofuran | Compound 1 | Lung Cancer (NCI-H460) | MTT | 53.24 | [1][3] |
| Dihydrobenzofuran | Compound 3 | Oral Cancer (CAL-27) | MTT | 86.95 | [3] |
| Fluorinated Dihydrobenzofuran | Compound 1 | Colorectal Adenocarcinoma (HCT116) | WST-1 | 19.5 | [4] |
| Fluorinated Dihydrobenzofuran | Compound 2 | Colorectal Adenocarcinoma (HCT116) | WST-1 | 24.8 | [4] |
| Benzofuran-Pyrazole Hybrid | 3a | Lung Cancer (A549) | MTT | 13.49 | [5] |
| Benzofuran-Pyrazole Hybrid | 3h | Lung Cancer (A549) | MTT | 22.54 | [5] |
| Benzofuran-Oxadiazole Hybrid | 14c (Bromo derivative) | Colon Cancer (HCT116) | Not Specified | 3.27 | [1][6] |
| Benzofuran Derivative | S6 | Cervical Cancer (HeLa) | Not Specified | - | [7] |
| Benzofuran Derivative | S6 | Liver Cancer (HepG2) | Not Specified | - | [7] |
| Benzofuran Derivative | S6 | Colon Cancer (SW620) | Not Specified | - | [7] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted from established methods for assessing cell viability.[8][9][10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Dihydrobenzofuran derivative stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[4][11]
-
Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8][9][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Experimental Protocol: XTT Assay for Cell Viability
Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based colorimetric assay. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.[13][14] The reduction of XTT to a colored formazan product is also dependent on the metabolic activity of viable cells.[13]
Materials:
-
Dihydrobenzofuran derivative stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Workflow for Cell Viability Assays
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 14. itwreagents.com [itwreagents.com]
Application Notes and Protocols for the Purification of 5-Acetyl-2,3-dihydrobenzo[b]furan
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 5-Acetyl-2,3-dihydrobenzo[b]furan, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are described: column chromatography and recrystallization.
Introduction
This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream target molecules and for ensuring the safety and efficacy of final drug products. This guide offers detailed procedures to achieve high purity of this compound, suitable for research, development, and manufacturing environments.
Purification Techniques
Two primary techniques are recommended for the purification of this compound:
-
Column Chromatography: This is a versatile method for separating the target compound from a mixture based on the differential adsorption of components to a stationary phase. It is particularly useful for removing impurities with different polarities.
-
Recrystallization: This technique is employed to purify solid compounds by dissolving the crude material in a suitable solvent at an elevated temperature and then allowing the desired compound to crystallize upon cooling, leaving impurities in the solution.
Data Presentation
The following table summarizes typical quantitative data obtained from the purification of this compound using the protocols detailed below.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Column Chromatography | 85 | >98 | 80-90 |
| Recrystallization | 95 | >99 | 70-85 |
Experimental Protocols
Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Glass chromatography column
-
Eluent reservoir
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a 25:75 (v/v) mixture of ethyl acetate and hexane.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the column.
-
Elution: Begin the elution with the 25:75 ethyl acetate/hexane mixture, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Recrystallization
This protocol is suitable for purifying solid, crude this compound that is already of relatively high purity.
Materials:
-
Crude this compound
-
Ethanol (ACS grade)
-
Erhlenmeyer flask
-
Hot plate with stirring capability
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve full dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Application of 5-Acetyl-2,3-dihydrobenzo[b]furan Scaffold in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydrobenzo[b]furan moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active natural products and synthetic compounds. Its rigid, planar structure provides a valuable framework for the design of small molecules that can interact with a range of biological targets. While specific data on 5-Acetyl-2,3-dihydrobenzo[b]furan is limited in publicly available research, the broader class of substituted 2,3-dihydrobenzo[b]furans has demonstrated significant potential in several therapeutic areas. The acetyl group at the 5-position can serve as a key interaction point or as a synthetic handle for further derivatization, making this scaffold an attractive starting point for drug discovery programs.
This document provides an overview of the key applications of the 2,3-dihydrobenzo[b]furan scaffold, with a focus on its utility in the development of anti-inflammatory and neuroprotective agents. Detailed protocols for relevant biological assays are also provided to facilitate further research and development.
Application Notes
Anti-inflammatory Activity
Derivatives of the 2,3-dihydrobenzo[b]furan scaffold have been investigated as potent anti-inflammatory agents. The mechanism of action for these compounds often involves the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are critical in the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.
For instance, certain heterocyclic/benzofuran hybrids have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophage cells. The inhibition of these pathways can lead to a reduction in the inflammatory response, making these compounds promising candidates for the treatment of inflammatory diseases.
Neurodegenerative Diseases - Alzheimer's Disease
The 2,3-dihydrobenzo[b]furan framework is also a promising scaffold for the development of agents targeting neurodegenerative diseases, particularly Alzheimer's disease. A key strategy in managing Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, the levels of acetylcholine in the brain can be increased, leading to improved cognitive function.
Several derivatives of benzofuran and 2,3-dihydrobenzofuran have been designed and synthesized as potent acetylcholinesterase inhibitors. These compounds often show promising inhibitory activity, sometimes comparable to existing drugs like donepezil. The development of novel AChE inhibitors based on this scaffold is an active area of research.
Quantitative Data
The following table summarizes the biological activity of various derivatives of the 2,3-dihydrobenzo[b]furan and related benzofuran scaffolds. It is important to note that this data is for substituted analogs and not for the parent this compound.
| Compound/Derivative Class | Target/Assay | Activity (IC50, pKi, etc.) | Reference |
| Heterocyclic/benzofuran hybrid (compound 5d) | Nitric Oxide (NO) production in LPS-stimulated RAW-264.7 cells | IC50 = 52.23 ± 0.97 μM | [1] |
| 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivative (LINS01007) | Histamine H4 Receptor (H4R) | pKi = 6.06 | [2] |
| N-allyl-1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivative (LINS01004) | Histamine H3 Receptor (H3R) | pKi = 6.40 | [2] |
| Novel benzofuran-based derivative (compound 7c) | Acetylcholinesterase (AChE) | IC50 = 0.058 μM | |
| Novel benzofuran-based derivative (compound 7e) | Acetylcholinesterase (AChE) | IC50 = 0.086 μM | |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | IC50 = 0.049 μM |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a spectrophotometric method to determine the in vitro acetylcholinesterase inhibitory activity of test compounds.[3]
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or rat brain homogenate)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Donepezil (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare AChE solution in phosphate buffer to the desired concentration.
-
Prepare ATCI solution (e.g., 15 mM) in deionized water.
-
Prepare DTNB solution (e.g., 3 mM) in phosphate buffer containing NaHCO3.
-
Prepare serial dilutions of the test compounds and the positive control (Donepezil) in phosphate buffer.
-
-
Assay in 96-well plate:
-
To each well, add 20 µL of the test compound solution at different concentrations.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of AChE solution. Mix and incubate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Controls:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control: Contains all reagents and the enzyme solvent (e.g., DMSO) but no inhibitor.
-
Positive Control: Contains all reagents and the reference inhibitor (Donepezil).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol describes a method to assess the anti-inflammatory potential of test compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of the test compounds.
-
Pre-incubate the cells with the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Incubate the plate for 24 hours.
-
-
Measurement of Nitrite:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (50 µL of Solution A and 50 µL of Solution B, freshly mixed) to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
It is also recommended to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Visualizations
Caption: NF-κB and MAPK signaling pathways in inflammation.
Caption: General workflow for scaffold-based drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Acetyl-2,3-dihydrobenzo[b]furan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of 5-Acetyl-2,3-dihydrobenzo[b]furan.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Friedel-Crafts acylation of 2,3-dihydrobenzo[b]furan is giving a mixture of products. What are the likely isomeric byproducts and how can I favor the formation of the desired 5-acetyl isomer?
A1: The primary byproducts in the Friedel-Crafts acylation of 2,3-dihydrobenzo[b]furan are typically other regioisomers. The oxygen atom of the dihydrobenzofuran ring is an ortho-, para-director. Acylation can occur at the C5 (para) and C7 (ortho) positions. The desired 5-acetyl isomer is generally the major product due to less steric hindrance compared to the C7 position. However, reaction conditions can influence the isomeric ratio.
Troubleshooting Steps to Enhance 5-Acetyl Isomer Selectivity:
-
Choice of Lewis Acid: Milder Lewis acids, such as ZnCl₂, FeCl₃, or SnCl₄, can sometimes offer better regioselectivity compared to the highly reactive AlCl₃.
-
Solvent: The choice of solvent can influence the isomer distribution. Non-polar solvents like carbon disulfide or nitrobenzene are commonly used. Experimenting with different solvents may improve the selectivity for the 5-acetyl product.
-
Temperature Control: Lowering the reaction temperature (e.g., 0 °C to room temperature) can enhance the selectivity for the thermodynamically favored para-substituted product (5-acetyl isomer).[1][2]
| Parameter | Condition Favoring 5-Acetyl (para) Product | Condition Favoring 7-Acetyl (ortho) Product |
| Temperature | Lower Temperatures (e.g., 0-25 °C) | Higher Temperatures (e.g., >100 °C) |
| Solvent Polarity | More Polar Solvents | Less Polar Solvents |
| Lewis Acid | Milder Lewis Acids (e.g., ZnCl₂, SnCl₄) | Stronger Lewis Acids (e.g., AlCl₃) |
Q2: I am observing significant amounts of a di-acetylated byproduct. How can I minimize this polyacylation?
A2: The formation of di-acetylated byproducts, such as 5,7-diacetyl-2,3-dihydrobenzo[b]furan, is a common issue in Friedel-Crafts acylation.[3] This occurs because the initial product, this compound, is still activated towards further electrophilic substitution.
Troubleshooting Steps to Minimize Polyacylation:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the acylating agent (acetyl chloride or acetic anhydride) to 2,3-dihydrobenzo[b]furan. Using an excess of the acylating agent will significantly increase the amount of di-acetylated product.
-
Reverse Addition: Add the 2,3-dihydrobenzo[b]furan to the mixture of the Lewis acid and acylating agent. This ensures that the concentration of the activated substrate is always low, reducing the likelihood of a second acylation.
-
Reaction Time: Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. Prolonged reaction times can lead to increased polyacylation.
Q3: My reaction mixture is turning dark, and I am getting a low yield of the desired product along with some unidentifiable tar-like substances. What could be the cause?
A3: The formation of dark, resinous materials is often due to polymerization or decomposition of the starting material or product under the strong acidic conditions of the Friedel-Crafts reaction. The ether linkage in 2,3-dihydrobenzo[b]furan can also be susceptible to cleavage under harsh Lewis acid catalysis.
Troubleshooting Steps to Prevent Decomposition:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Moisture can deactivate the Lewis acid and lead to side reactions.
-
Milder Lewis Acid: As with controlling regioselectivity, using a milder Lewis acid can reduce the extent of decomposition.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
Q4: I have observed an unexpected byproduct that appears to be a rearranged product. Is this common?
A4: While less common than in Friedel-Crafts alkylation, rearrangements can occur, particularly with substituted dihydrobenzofurans. For example, the acylation of 2,3-dimethylbenzofuran has been reported to yield a rearranged product where a methyl group has migrated. This suggests that the dihydrobenzofuran ring system can be susceptible to rearrangement under strong Lewis acid conditions.
Mitigation Strategies:
-
Milder Reaction Conditions: Using a less aggressive Lewis acid and lower temperatures can often suppress rearrangement side reactions.
-
Alternative Synthetic Routes: If rearrangement is a persistent issue, consider alternative methods for introducing the acetyl group, such as a Fries rearrangement of 2,3-dihydrobenzofuran-5-yl acetate, although this will also produce a mixture of ortho and para isomers.[1][2][4][5]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzo[b]furan
This protocol is a general guideline for the synthesis of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
2,3-Dihydrobenzo[b]furan
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide, dichloromethane, or nitrobenzene)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, add 2,3-dihydrobenzo[b]furan (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation of 2,3-dihydrobenzo[b]furan.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalytic C─O Bond Cleavage and Asymmetric Transformations via [1,3]‐Sigmatropic Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 5-Acetyl-2,3-dihydrobenzo[b]furan
Welcome to the technical support center for the synthesis of 5-Acetyl-2,3-dihydrobenzo[b]furan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help increase the yield and purity of your synthesis.
Troubleshooting Guide
Low yields or the presence of impurities are common challenges in organic synthesis. The following guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Friedel-Crafts acylation of 2,3-dihydrobenzo[b]furan.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Product Formation | Inactive catalyst (e.g., anhydrous AlCl₃ exposed to moisture). | Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | Improved catalytic activity leading to higher conversion. |
| Low reaction temperature. | Gradually increase the reaction temperature. For Friedel-Crafts acylation, a temperature range of 0 °C to room temperature is typical. Monitor the reaction progress by TLC. | Increased reaction rate and product formation. Yields can often be improved from <30% to >70%. | |
| Insufficient amount of acylating agent (acetyl chloride or acetic anhydride). | Use a slight excess of the acylating agent (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. | Higher conversion of the starting material. | |
| Formation of Multiple Products (Isomers) | High reaction temperature favoring the formation of other isomers. | Maintain a lower reaction temperature (e.g., 0-5 °C) to improve regioselectivity. The 5-position is generally favored, but higher temperatures can lead to acylation at other positions.[1][2] | Increased selectivity for the desired 5-acetyl isomer. |
| Choice of Lewis acid catalyst. | Weaker Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may offer better selectivity in some cases compared to the highly reactive aluminum chloride.[3] | Improved isomer ratio in favor of the 5-acetyl product. | |
| Starting Material Remains Unreacted | Insufficient reaction time. | Extend the reaction time and monitor the progress using TLC. Some reactions may require several hours to reach completion. | Increased consumption of the starting material and higher product yield. |
| Deactivation of the catalyst. | Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., water, alcohols). | Consistent catalyst activity throughout the reaction. | |
| Product Decomposition | Harsh work-up conditions. | Use a cold, dilute acid solution (e.g., ice-cold HCl) for quenching the reaction to minimize product degradation. | Minimized product loss during the work-up and purification steps. |
| Overheating during solvent removal. | Use a rotary evaporator at a moderate temperature to remove the solvent. | Prevention of thermal decomposition of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most direct and widely used method is the Friedel-Crafts acylation of 2,3-dihydrobenzo[b]furan. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acylating agent like acetyl chloride or acetic anhydride.
Q2: How can I improve the regioselectivity of the Friedel-Crafts acylation to favor the 5-position?
A2: To enhance the selectivity for the 5-acetyl isomer, it is crucial to control the reaction temperature. Running the reaction at lower temperatures (0-5 °C) generally provides better control over the position of acylation. The choice of solvent can also influence selectivity; less polar solvents are often preferred.
Q3: What are some alternative synthetic routes to this compound?
A3: While Friedel-Crafts acylation is common, other methods for synthesizing substituted 2,3-dihydrobenzofurans exist and could be adapted. These include intramolecular cyclization reactions and various metal-catalyzed cross-coupling reactions.[4][5][6] For instance, a suitable precursor with the acetyl group already in place could be cyclized to form the dihydrobenzofuran ring.
Q4: What are the best practices for purifying the final product?
A4: Column chromatography on silica gel is a standard and effective method for purifying this compound. A solvent system of petroleum ether and ethyl acetate in a ratio of approximately 5:1 is often a good starting point for elution.[7] Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.
Q5: Are there any safety precautions I should be aware of during the synthesis?
A5: Yes. Aluminum chloride is a hazardous substance that reacts violently with water and is corrosive. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Acetyl chloride is also corrosive and lachrymatory. The reaction should be conducted under an inert atmosphere to prevent contact with moisture.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzo[b]furan
This protocol describes a general procedure for the synthesis of this compound using aluminum chloride as the catalyst.
Materials:
-
2,3-Dihydrobenzo[b]furan
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, oven-dried
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stirrer under an inert atmosphere.
-
To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.2 equivalents) in portions while stirring.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate dropping funnel, prepare a solution of 2,3-dihydrobenzo[b]furan (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 2M HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 5:1) to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting low conversion rates in dihydrobenzofuran acylation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in dihydrobenzofuran acylation reactions, primarily focusing on the Friedel-Crafts acylation methodology.
Frequently Asked Questions (FAQs)
Q1: My dihydrobenzofuran acylation reaction has a very low conversion rate. What are the most common initial checks I should perform?
When encountering a low conversion rate in a Friedel-Crafts acylation of dihydrobenzofuran, the initial focus should be on the integrity of the reagents and the reaction setup.
-
Moisture Contamination: The most critical factor is the exclusion of moisture. Lewis acid catalysts (e.g., aluminum chloride, AlCl₃) and acylating agents (e.g., acetyl chloride) are highly sensitive to water, which leads to their deactivation. Ensure all glassware is rigorously dried, preferably in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents and the dihydrobenzofuran substrate should be anhydrous.
-
Reagent Purity: The purity of the dihydrobenzofuran, the acylating agent, and the Lewis acid catalyst is crucial. Impurities can inhibit the reaction or lead to unwanted side products. Use freshly opened or purified reagents whenever possible.
-
Catalyst Activity: Lewis acid catalysts like AlCl₃ are hygroscopic and can lose activity if not stored properly. A fresh, free-flowing powder is indicative of good quality. If the catalyst appears clumpy or has a strong odor of HCl, it has likely been compromised by moisture and should not be used.
Q2: How does the choice and amount of catalyst affect the conversion rate?
The catalyst is a key component in the acylation reaction, and its choice and loading can significantly impact the conversion rate.
-
Catalyst Choice: While AlCl₃ is a common and potent Lewis acid for Friedel-Crafts acylation, other catalysts can also be effective, sometimes offering milder reaction conditions. Chloroaluminate ionic liquids, for example, have been shown to be highly effective and recyclable catalysts for the acylation of 2,3-dihydrobenzofuran, achieving high conversion and selectivity.[1] For some substrates, other Lewis acids like FeCl₃, SnCl₄, or solid acid catalysts like zeolites can be employed.[2]
-
Catalyst Loading: In many Friedel-Crafts acylation reactions, a stoichiometric amount of the Lewis acid catalyst is required. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the catalytic cycle. If you are using a catalytic amount and observing low conversion, consider increasing the catalyst loading.
Q3: Can the reaction temperature and time be optimized to improve conversion?
Yes, both temperature and reaction time are critical parameters that should be optimized.
-
Temperature: The optimal reaction temperature depends on the specific substrates and catalyst used. Some reactions proceed efficiently at 0°C or room temperature, while others may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition of starting materials or products. It is advisable to start with conditions reported in the literature for similar substrates and then carefully adjust the temperature as needed. For example, in the synthesis of dihydrobenzofuran neolignans, different temperatures (0°C, room temperature, and 85°C) were investigated to find the optimal condition.[3]
-
Reaction Time: The reaction should be monitored to determine the optimal duration. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts. Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the consumption of the starting material.
Q4: How does the choice of solvent influence the acylation of dihydrobenzofuran?
The solvent plays a crucial role in the solubility of reactants, the activity of the catalyst, and can even influence the regioselectivity of the reaction.
-
Common Solvents: Aprotic solvents like dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene are commonly used for Friedel-Crafts acylation. The choice of solvent can affect the solubility of the Lewis acid-acyl chloride complex and the reaction rate.
-
Solvent Polarity: The polarity of the solvent can influence the outcome of the reaction. For instance, in some acylations, non-polar solvents may favor one isomer, while more polar solvents may lead to a different product distribution. It is important to ensure that your starting materials are soluble in the chosen solvent.
Q5: I'm observing the formation of multiple products or unexpected isomers. How can I improve the selectivity?
The formation of multiple products can be due to a lack of regioselectivity or the occurrence of side reactions.
-
Directing Groups: The existing substituents on the dihydrobenzofuran ring will direct the position of acylation. Understanding the electronic properties of these groups (activating or deactivating, ortho-, para-, or meta-directing) is essential for predicting the major product.
-
Reaction Conditions: As mentioned, the choice of solvent and catalyst can influence regioselectivity. Optimizing these parameters can help to favor the formation of the desired isomer.
-
Alternative Strategies: If direct acylation leads to a mixture of isomers that are difficult to separate, consider alternative synthetic strategies. For example, a chalcone rearrangement strategy has been used for the selective synthesis of 3-acylbenzofurans from 2,3-dihydrobenzofuran precursors.[1]
Q6: My workup procedure seems to be causing product loss. What are some best practices for the workup of a dihydrobenzofuran acylation reaction?
A proper workup procedure is critical for isolating the acylated dihydrobenzofuran and avoiding product loss.
-
Quenching the Reaction: The reaction is typically quenched by carefully adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers.
-
Dealing with Emulsions: Emulsions can sometimes form during the aqueous workup, making phase separation difficult. Adding a saturated solution of sodium chloride (brine) can help to break the emulsion.
-
Extraction and Purification: The product is extracted from the aqueous layer using an appropriate organic solvent. The combined organic layers are then washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then typically purified by techniques such as column chromatography or recrystallization.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in dihydrobenzofuran acylation.
References
Optimizing reaction conditions for the synthesis of benzofuran derivatives
Welcome to the technical support center for the synthesis of benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during synthetic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of benzofuran derivatives, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I improve the yield?
Answer: Low yields in benzofuran synthesis can be attributed to several factors. A systematic evaluation of your reaction parameters is crucial for optimization.[1]
-
Catalyst Inactivity: The catalyst, particularly in palladium- or copper-mediated reactions, may be unsuitable for your specific substrates or may have degraded.
-
Troubleshooting:
-
Palladium-based catalysts: Ensure the high quality of the palladium source (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and ligands. For reactions like the Sonogashira coupling followed by cyclization, a co-catalyst such as copper iodide (CuI) is often essential.[1][2][3] Consider using pre-catalysts or ensuring anaerobic conditions to prevent catalyst deactivation.[1]
-
Copper-based catalysts: These offer a cost-effective alternative but their activity can be highly substrate-dependent.[4] If yields are low, screening different copper sources may be necessary.
-
Literature Review: Always consult recent literature for catalyst systems that have been successful with similar substrates.[1]
-
-
-
Sub-optimal Reaction Temperature: Temperature significantly influences reaction rates.
-
Troubleshooting: Many benzofuran syntheses require elevated temperatures to proceed efficiently.[2] However, excessively high temperatures can lead to the decomposition of reactants or products. It is advisable to perform a temperature screening to determine the optimal balance for your specific reaction.[2]
-
-
Incorrect Solvent or Base: The polarity of the solvent and the strength of the base are critical for the success of the reaction.[1]
-
Poor Quality of Starting Materials: Impurities in reagents or solvents can poison the catalyst or lead to unwanted side reactions.
-
Troubleshooting: Ensure all starting materials and solvents are pure and, where necessary, dry. Reactions involving organometallic catalysts are often sensitive to air and moisture, so carrying them out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents and glassware is critical.[2]
-
-
Substituent Effects: The electronic properties of the substituents on your starting materials can significantly influence the reaction outcome. For instance, in some palladium-catalyzed syntheses, electron-withdrawing groups on the phenyl ring can decrease the yield, while electron-donating groups may enhance it.[2][3]
Issue 2: Significant Formation of Side Products
Question: My reaction is producing a substantial amount of side products. How can I improve the selectivity towards the desired benzofuran?
Answer: The formation of side products is a common challenge that can often be mitigated by fine-tuning the reaction conditions.[2]
-
Reaction Time and Temperature: Prolonged reaction times or sub-optimal temperatures can promote the formation of undesired products.[1]
-
Ligand Selection (for Metal-Catalyzed Reactions): In palladium-catalyzed reactions, the choice of ligand is crucial for controlling selectivity.
-
Troubleshooting: Ligands influence the steric and electronic environment of the metal center. Bulky, electron-rich ligands can sometimes suppress side reactions like homocoupling of starting materials.[2] Screening different phosphine ligands may be necessary to improve selectivity.
-
-
Stoichiometry Control: An incorrect ratio of reactants can lead to the formation of side products.
-
Troubleshooting: Carefully control the stoichiometry of your reactants. An excess of one reactant may be beneficial in some cases, but this needs to be determined empirically.[2]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my benzofuran derivative from the crude reaction mixture. What are some effective strategies?
Answer: Purification can indeed be challenging. If standard methods are failing, consider the following approaches.
-
Chromatography Optimization:
-
Column Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase like alumina (basic or neutral). Sometimes, treating the silica gel with a base like triethylamine can help neutralize acidic sites and improve separation.[2] Employing a shallow solvent gradient during elution can also enhance resolution.[2]
-
Preparative HPLC: For very difficult separations of closely related compounds, preparative HPLC (either normal-phase or reverse-phase) can provide the necessary resolution to obtain a high-purity product.[2]
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. This requires screening various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Derivatization: In some cases, it might be easier to purify a derivative of your final product. For example, if your benzofuran contains a reactive functional group, you could protect it, purify the protected compound, and then deprotect it to obtain the pure final product.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to illustrate how reaction parameters can affect the synthesis of benzofuran derivatives.
Table 1: Optimization of Palladium-Catalyzed Synthesis of Benzofuran Derivatives [2]
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (PPh₃)PdCl₂ / CuI | TEA | DMF | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 12 | 68 |
| 3 | (PPh₃)PdCl₂ / CuI | K₂CO₃ | DMF | 100 | 12 | 82 |
| 4 | (PPh₃)PdCl₂ / CuI | TEA | DMSO | 100 | 10 | 85 |
| 5 | (PPh₃)PdCl₂ / CuI | TEA | DMF | 80 | 24 | 65 |
Table 2: Effect of Base and Solvent in a Copper-Catalyzed Synthesis
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI | K₂CO₃ | DMF | 110 | 8 | 78 |
| 2 | CuI | Cs₂CO₃ | DMF | 110 | 8 | 85 |
| 3 | CuI | K₂CO₃ | Dioxane | 110 | 12 | 62 |
| 4 | Cu₂O | K₂CO₃ | DMF | 110 | 8 | 72 |
| 5 | CuI | DBU | DMSO | 110 | 6 | 88 |
Experimental Protocols
Below are detailed methodologies for key experiments in benzofuran synthesis.
Protocol 1: Palladium and Copper Co-catalyzed Sonogashira Coupling and Cyclization [4]
This protocol describes a common method for synthesizing 2-substituted benzofurans.
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran derivative.[4]
Protocol 2: Copper-Catalyzed Synthesis in a Deep Eutectic Solvent (DES) [4]
This protocol outlines a "greener" synthetic approach.
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol (1:2 molar ratio) and heating until a clear, homogeneous liquid is formed.
-
To the DES, add the o-hydroxy aldehyde (1.0 mmol), an amine (1.1 mmol), an alkyne (1.2 mmol), and CuI (5 mol%).
-
Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring the reaction by TLC.
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Pathways
The following diagrams illustrate common experimental workflows and logical troubleshooting steps.
Caption: General experimental workflow for benzofuran synthesis.
Caption: Troubleshooting workflow for low product yield.
Caption: Common synthetic pathways to benzofurans.
References
Technical Support Center: Purification of Acetylated Dihydrobenzofuran Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common purification challenges encountered with acetylated dihydrobenzofuran compounds.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during the purification of acetylated dihydrobenzofuran compounds via column chromatography and recrystallization.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product degradation on the column | The silica gel is too acidic, causing hydrolysis of the acetyl group. | - Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.- Use a less acidic stationary phase like neutral alumina. |
| Poor separation of product from impurities | - Inappropriate solvent system.- Co-elution of impurities with similar polarity. | - Optimize the solvent system by performing thorough thin-layer chromatography (TLC) analysis with various solvent mixtures.- Employ a gradient elution, gradually increasing the polarity of the mobile phase. |
| Product streaks or bands broadly on the column | - The compound is not fully dissolved before loading.- The compound is interacting too strongly with the stationary phase. | - Ensure the compound is completely dissolved in a minimal amount of the initial mobile phase before loading.- Consider adding a small amount of a more polar solvent to the mobile phase to reduce strong interactions. |
| Low or no recovery of the product | - The product is irreversibly adsorbed onto the silica gel.- The product is highly volatile and evaporated with the solvent. | - After the initial elution, flush the column with a highly polar solvent like methanol to recover any strongly adsorbed compounds.- Use caution during solvent removal, employing techniques like rotary evaporation at reduced pressure and moderate temperature. |
| Presence of residual metal catalyst (e.g., Palladium) | The catalyst from the synthesis step has carried over and is not effectively removed by standard chromatography. | - After column chromatography, treat the product solution with a metal scavenger resin to specifically remove residual palladium.[1] |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated, and the compound is precipitating too quickly. | - Choose a solvent with a lower boiling point.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| No crystals form upon cooling | - The solution is not sufficiently saturated.- The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery of crystals | - Too much solvent was used, keeping the product dissolved.- The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution in an ice bath to minimize the solubility of the product. |
| Crystals are colored or appear impure | - Colored impurities are co-crystallizing with the product.- Incomplete removal of the mother liquor. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying acetylated dihydrobenzofurans?
A: Common impurities can originate from both the dihydrobenzofuran synthesis and the subsequent acetylation step. From the synthesis, you may have unreacted starting materials, regioisomers, or byproducts from side reactions. The acetylation of the phenolic hydroxyl group can introduce impurities such as unreacted starting material (the corresponding phenol), diacetylated products if other hydroxyl groups are present, and residual acetic anhydride or acetic acid.
Q2: Can the acetyl group be cleaved during purification?
A: Yes, the O-acetyl group is susceptible to hydrolysis under both acidic and basic conditions.[2] Standard silica gel can be slightly acidic and may cause some deacetylation, especially with prolonged exposure. To mitigate this, you can use deactivated silica gel or a less acidic stationary phase like neutral alumina. When choosing a recrystallization solvent, avoid strongly acidic or basic conditions.
Q3: How can I confirm the purity of my final acetylated dihydrobenzofuran product?
A: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying purity and detecting trace impurities.[1][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. Melting point analysis is also a useful indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.
Q4: I am having trouble finding a single suitable solvent for recrystallization. What should I do?
A: If a single solvent is not effective, a two-solvent system is a common alternative. In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent, in which the compound is insoluble, is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly to form crystals.
Experimental Protocols
Protocol for Silica Gel Chromatography of Acetylated Dihydrobenzofuran
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude acetylated dihydrobenzofuran in a minimal amount of the initial mobile phase. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol for Recrystallization of Acetylated Dihydrobenzofuran
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask and add the chosen solvent portion-wise while heating until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: Workflow for troubleshooting column chromatography.
Caption: Decision tree for troubleshooting recrystallization.
References
- 1. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 3. HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Avoiding side reactions in the Friedel-Crafts acylation of dihydrobenzofurans
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the Friedel-Crafts acylation of dihydrobenzofurans. Below, you will find troubleshooting advice for common experimental issues and answers to frequently asked questions, designed to help you navigate this reaction and minimize the formation of unwanted side products.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Friedel-Crafts acylation of 2,3-dihydrobenzofuran and its derivatives.
Question: My reaction is yielding a mixture of regioisomers (e.g., 5-acetyl and 7-acetyl). How can I improve the selectivity?
Answer: Poor regioselectivity is a common challenge. The oxygen atom of the dihydrobenzofuran ring is an ortho-, para-director, making the C5 and C7 positions the most likely sites for electrophilic substitution. Several factors can influence the ratio of these isomers:
-
Steric Hindrance: The C7 position is sterically more hindered than the C5 position due to its proximity to the fused heterocyclic ring. Bulky acylating agents or Lewis acids can favor substitution at the less hindered C5 position.
-
Lewis Acid Choice: The nature and amount of the Lewis acid can significantly impact the isomer ratio. Stronger Lewis acids like AlCl₃ may lead to different selectivity compared to milder ones like ZnCl₂ or solid acid catalysts.[1]
-
Temperature: Lower reaction temperatures often enhance selectivity by favoring the kinetically controlled product. Running the reaction at 0 °C or even lower may improve the C5/C7 ratio.
Recommended Actions:
-
Modify the Catalyst: Switch to a bulkier Lewis acid or a milder catalyst. For instance, if you are using AlCl₃, consider trying SnCl₄ or a zeolite-based catalyst.
-
Lower the Temperature: Perform the reaction at 0 °C or -20 °C and monitor the progress carefully by TLC.
-
Change the Solvent: The choice of solvent can influence the reaction outcome. Less polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) at low temperatures can sometimes improve selectivity.
Question: I am observing a significant amount of a dark, tar-like substance in my reaction flask and getting a very low yield of the desired product. What is causing this?
Answer: Tar formation is typically a sign of decomposition or polymerization, often caused by overly harsh reaction conditions.
-
Excessive Heat: High reaction temperatures can lead to the degradation of the starting material, product, and solvent, especially with sensitive substrates like dihydrobenzofurans.
-
Concentrated Lewis Acid: Using a very high concentration of a strong Lewis acid can promote unwanted side reactions and polymerization.
-
Prolonged Reaction Time: Leaving the reaction for an extended period, particularly at elevated temperatures, increases the likelihood of product degradation.
Recommended Actions:
-
Control the Temperature: Maintain a consistent, low temperature (e.g., 0 °C) throughout the addition of reagents and the reaction period.
-
Optimize Catalyst Loading: Use the minimum effective amount of the Lewis acid. While stoichiometric amounts are often required, using a large excess can be detrimental.[2]
-
Monitor the Reaction: Follow the reaction's progress using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent product decomposition.
Question: My workup is difficult, and I suspect cleavage of the dihydrobenzofuran ring. How can I confirm this and prevent it?
Answer: The ether linkage in the dihydrobenzofuran ring can be susceptible to cleavage under strong Lewis acidic conditions, leading to the formation of phenolic byproducts.[1][3]
-
Mechanism of Cleavage: The Lewis acid can coordinate to the oxygen atom of the furan ring, weakening the C-O bond and making it susceptible to nucleophilic attack or rearrangement, ultimately leading to a ring-opened phenol derivative.
-
Confirmation: Ring-opened byproducts, such as 2-(2-hydroxyethyl)phenols, will have distinct signals in ¹H NMR (a phenolic -OH proton) and a different fragmentation pattern in mass spectrometry compared to the desired acylated product.
Recommended Actions:
-
Use Milder Lewis Acids: Employ less aggressive Lewis acids like ZnCl₂, FeCl₃, or solid acids (e.g., zeolites, ZnO), which are less likely to promote ring-opening.[1]
-
Strictly Anhydrous Conditions: Ensure all glassware, solvents, and reagents are completely dry. Moisture can react with strong Lewis acids like AlCl₃ to form Brønsted acids (like HCl), which can facilitate ring cleavage.
-
Controlled Workup: Quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated HCl.[4] This protonates the intermediate complex and helps to minimize side reactions during the workup. Avoid prolonged exposure to strong aqueous acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected major regioisomer in the Friedel-Crafts acylation of unsubstituted 2,3-dihydrobenzofuran?
The major product is typically the 5-acylated dihydrobenzofuran . The oxygen atom directs electrophilic substitution to the ortho (C7) and para (C5) positions. Due to the steric hindrance at the C7 position, the C5 position is electronically and sterically favored for acylation.
Q2: Which Lewis acid is generally recommended for the acylation of dihydrobenzofurans to minimize side reactions?
While aluminum chloride (AlCl₃) is a common and powerful Lewis acid, it can sometimes be too harsh, leading to side reactions like ring-opening.[1] For sensitive substrates like dihydrobenzofurans, milder Lewis acids are often preferred.
| Lewis Acid | Typical Conditions | Advantages | Potential Issues |
| AlCl₃ | CH₂Cl₂ or CS₂, 0 °C to RT | High reactivity, readily available | Can cause ring-opening, polymerization, lower regioselectivity |
| SnCl₄ | CH₂Cl₂, 0 °C to RT | Milder than AlCl₃, can improve regioselectivity | May require longer reaction times |
| ZnCl₂ | Neat or in CH₂Cl₂ | Mild, cost-effective, less prone to cause ring cleavage | Lower reactivity, may require higher temperatures |
| Zeolites (e.g., H-BEA) | Toluene or Dichlorobenzene, elevated temp. | Reusable, environmentally friendly, high regioselectivity | Requires higher temperatures, catalyst preparation needed |
Q3: Can I use an acid anhydride instead of an acyl chloride as the acylating agent?
Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts acylation.[5] They are generally less reactive than acyl chlorides and may require slightly harsher conditions or a more active catalyst. However, they can be advantageous as they are often easier to handle and produce a carboxylic acid byproduct, which can be easier to remove during workup than HCl.
Q4: How can I confirm the structure and regiochemistry of my acylated product?
The most effective method for structure confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The substitution pattern on the aromatic ring can be determined by analyzing the coupling patterns and chemical shifts of the aromatic protons. For a 5-substituted 2,3-dihydrobenzofuran, you would expect to see three aromatic protons with specific splitting patterns (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet).
-
¹³C NMR: The chemical shift of the carbonyl carbon and the number and shifts of the aromatic carbons provide further confirmation of the structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can show through-space correlations between protons. For example, an NOE between the acetyl methyl protons and the aromatic proton at C4 would help confirm 5-acylation.
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran
Disclaimer: This is a general procedure and should be adapted and optimized for specific substrates and scales. All operations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
2,3-Dihydrobenzofuran
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous Lewis acid (e.g., AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the acyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Substrate Addition: After the acyl chloride addition is complete, add a solution of 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous dichloromethane dropwise via the addition funnel over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired acylated dihydrobenzofuran.
Visualizations
Caption: Reaction pathway for Friedel-Crafts acylation of dihydrobenzofuran.
Caption: Troubleshooting workflow for dihydrobenzofuran acylation.
Caption: Factors influencing regioselectivity in the acylation reaction.
References
- 1. allstudyjournal.com [allstudyjournal.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
Improving the regioselectivity of 5-Acetyl-2,3-dihydrobenzo[b]furan synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetyl-2,3-dihydrobenzo[b]furan. The primary focus is on improving the regioselectivity of the Friedel-Crafts acylation reaction to favor the desired 5-acetyl isomer.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) is moisture-sensitive and can be deactivated by atmospheric humidity or residual water in the solvent or glassware. | - Use a fresh, unopened container of the Lewis acid or purify the existing batch. - Ensure all glassware is flame-dried or oven-dried immediately before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid because the product can form a complex with the catalyst, rendering it inactive. | - Increase the molar ratio of the Lewis acid to the acylating agent. A common starting point is 1.1 to 1.5 equivalents. | |
| 3. Low Reaction Temperature: The activation energy for the reaction may not be reached at lower temperatures. | - Gradually and cautiously increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS. Be aware that higher temperatures can sometimes decrease regioselectivity. | |
| 4. Deactivated Substrate: Although 2,3-dihydrobenzo[b]furan is generally reactive, impurities in the starting material could inhibit the reaction. | - Purify the 2,3-dihydrobenzo[b]furan starting material by distillation or column chromatography. | |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction Conditions Favoring Multiple Isomers: The choice of Lewis acid, solvent, and temperature significantly influences the position of acylation on the aromatic ring. | - Lewis Acid Selection: Experiment with different Lewis acids. Milder Lewis acids like SnCl₄ or ZnCl₂ may offer better regioselectivity compared to the highly reactive AlCl₃. - Solvent Effects: The polarity of the solvent can affect the regioselectivity. Non-polar solvents like carbon disulfide or dichloromethane are commonly used. Test different anhydrous solvents to find the optimal one for favoring the 5-position. - Temperature Control: Lowering the reaction temperature (e.g., 0 °C to -20 °C) can sometimes improve selectivity by favoring the kinetically controlled product. |
| 2. Steric Hindrance: While the 5-position is electronically favored, steric factors can influence acylation at other positions. | - While difficult to control directly, the choice of a less bulky acylating agent (acetyl chloride is already small) and optimizing other reaction parameters can help maximize acylation at the desired position. | |
| Formation of Byproducts | 1. Polyacylation: Although less common in acylation than alkylation due to the deactivating effect of the acetyl group, it can occur with highly reactive substrates or harsh conditions. | - Use a molar ratio of the acylating agent to the substrate of 1:1 or slightly less. - Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| 2. Decomposition of Starting Material or Product: The furan ring system can be sensitive to strong acids and high temperatures, leading to polymerization or ring-opening. | - Use milder reaction conditions (milder Lewis acid, lower temperature). - Ensure a strictly anhydrous environment, as water can react with the Lewis acid to form strong protic acids that can degrade the substrate. - Quench the reaction carefully by slowly adding the reaction mixture to ice. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is achieving high regioselectivity for the acylation at the 5-position of the 2,3-dihydrobenzo[b]furan ring. Friedel-Crafts acylation can potentially lead to a mixture of isomers, primarily the 5-acetyl and 7-acetyl derivatives, and sometimes the 4- and 6-acetyl isomers. The ether oxygen in the dihydrofuran ring is an ortho-, para-director, activating the 5- and 7-positions for electrophilic aromatic substitution.
Q2: How does the choice of Lewis acid impact the regioselectivity?
A2: The strength of the Lewis acid can influence the regioselectivity. Stronger Lewis acids like aluminum chloride (AlCl₃) are highly reactive and may lead to lower selectivity. Milder Lewis acids such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) can sometimes provide a better ratio of the desired 5-acetyl isomer by allowing for greater kinetic or thermodynamic control over the reaction.
Q3: Can the order of addition of reagents affect the outcome of the reaction?
A3: Yes, the order of addition is crucial. Typically, the Lewis acid is suspended in the anhydrous solvent and cooled, followed by the slow addition of the acylating agent (acetyl chloride or acetic anhydride) to form the acylium ion complex. The substrate (2,3-dihydrobenzo[b]furan) is then added dropwise to this mixture. This procedure helps to control the exothermic reaction and can minimize side reactions.
Q4: What are the expected byproducts in this synthesis?
A4: Besides the desired this compound, the main byproducts are other regioisomers of acetyl-2,3-dihydrobenzo[b]furan, with the 7-acetyl isomer often being a significant component. Depending on the reaction conditions, small amounts of 4- and 6-acetyl isomers may also be formed. In case of harsh conditions, polymeric materials resulting from the decomposition of the starting material or product can also be observed.
Q5: How can I purify the desired 5-acetyl isomer from the reaction mixture?
A5: The isomers can typically be separated by column chromatography on silica gel. The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) will depend on the polarity difference between the isomers. Careful monitoring of the fractions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is recommended to isolate the pure 5-acetyl product.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
This protocol describes a general procedure for the Friedel-Crafts acylation of 2,3-dihydrobenzo[b]furan using aluminum chloride, a common and highly reactive Lewis acid.
Materials:
-
2,3-dihydrobenzo[b]furan
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, under an inert atmosphere (N₂ or Ar).
-
To the flask, add anhydrous AlCl₃ (1.1 to 1.5 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, add a solution of 2,3-dihydrobenzo[b]furan (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to isolate the this compound.
Protocol 2: Regioselectivity Improvement using Tin(IV) Chloride (SnCl₄)
This protocol utilizes a milder Lewis acid, SnCl₄, which may improve the regioselectivity towards the 5-acetyl isomer.
Materials:
-
2,3-dihydrobenzo[b]furan
-
Acetyl chloride (CH₃COCl)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, under an inert atmosphere (N₂ or Ar).
-
To the flask, add a solution of 2,3-dihydrobenzo[b]furan (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add SnCl₄ (1.1 equivalents) dropwise to the stirred solution.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding it to a vigorously stirred mixture of ice and water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to separate the isomers.
Data Presentation
The following tables summarize illustrative quantitative data on how different reaction parameters can influence the yield and regioselectivity of the acylation of 2,3-dihydrobenzo[b]furan. This data is based on general trends in Friedel-Crafts acylation and should be used as a guideline for optimization.
Table 1: Effect of Lewis Acid on Yield and Regioselectivity
| Lewis Acid (1.2 eq.) | Solvent | Temperature (°C) | Total Yield (%) | 5-acetyl : 7-acetyl ratio (approx.) |
| AlCl₃ | DCM | 0 to 25 | 75 | 3 : 1 |
| FeCl₃ | DCM | 0 to 25 | 68 | 4 : 1 |
| SnCl₄ | DCM | 0 | 65 | 6 : 1 |
| ZnCl₂ | 1,2-DCE | 60 | 50 | 5 : 1 |
| TiCl₄ | DCM | -20 | 70 | 5 : 1 |
Table 2: Effect of Solvent and Temperature on Regioselectivity using SnCl₄
| Solvent | Temperature (°C) | Total Yield (%) | 5-acetyl : 7-acetyl ratio (approx.) |
| Dichloromethane (DCM) | 0 | 65 | 6 : 1 |
| Carbon Disulfide (CS₂) | 0 | 60 | 7 : 1 |
| 1,2-Dichloroethane (DCE) | 25 | 68 | 5 : 1 |
| Nitrobenzene | 25 | 55 | 2 : 1 |
Visualizations
Caption: A typical experimental workflow for the Friedel-Crafts acylation of 2,3-dihydrobenzo[b]furan.
Caption: A logical troubleshooting flow for improving the regioselectivity of the acylation reaction.
Caption: A simplified reaction pathway showing the formation of major and minor acylation products.
Technical Support Center: Catalyst Selection and Optimization for Intramolecular Cyclization of Phenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the intramolecular cyclization of phenols.
Troubleshooting Guide
This guide addresses common issues encountered during the intramolecular cyclization of phenols, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction is not proceeding, or the yield is very low. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield is a frequent challenge. Here are several potential causes and corresponding solutions:
-
Impure Starting Materials: The purity of the phenol precursor is critical. Impurities from previous synthetic steps can poison the catalyst or lead to side reactions.[1][2]
-
Solution: Purify the starting material using column chromatography or recrystallization. Confirm purity via NMR or melting point analysis before proceeding.[1]
-
-
Ineffective Catalyst or Reagents: The activity of the catalyst and any co-reagents is paramount. Catalysts can degrade over time, and solvents may not be sufficiently anhydrous.
-
Sub-optimal Reaction Conditions: Temperature and reaction time significantly impact the reaction outcome.
-
Substrate Reactivity: The electronic and steric properties of your specific phenol substrate can greatly influence its reactivity.
-
Solution:
-
Electron-withdrawing groups on the phenol ring can decrease nucleophilicity and slow down the reaction.[4] In such cases, more forcing reaction conditions (higher temperature, longer reaction time) or a more active catalyst may be necessary. For instance, for substrates with highly electron-withdrawing groups, increasing the reaction temperature may be required, and using a sterically bulky electrophile can help prevent the erosion of enantioselectivity at these higher temperatures.[4]
-
Steric hindrance near the reacting hydroxyl group or the tethered alkene can impede cyclization. A different catalyst or a modified substrate might be needed.
-
-
Question 2: I am observing the formation of multiple products or side reactions. How can I improve the selectivity of my reaction?
Answer:
The formation of side products is a common issue that can complicate purification and lower the yield of the desired product.
-
Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymerization or dimer formation.[5][6]
-
Solution: Run the reaction at high dilution (e.g., <0.01 M) to favor the intramolecular pathway.[6]
-
-
Regioselectivity Issues: Depending on the substrate, cyclization may occur at different positions, leading to a mixture of regioisomers.
-
Solution: The choice of catalyst and ligand can significantly influence regioselectivity. For example, in palladium-catalyzed cyclizations, the ligand can control the mode of cyclization (e.g., 5-exo-trig vs. 6-endo-trig).[7] Screening different catalyst/ligand combinations is recommended.
-
-
Oxidative Side Reactions: Phenols are susceptible to oxidation, which can lead to undesired byproducts.[8]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. De-gassing solvents prior to use can also be beneficial.
-
-
Claisen Rearrangement: For allyl phenyl ethers, a Claisen rearrangement can occur prior to or in competition with the desired cyclization, leading to ortho-allyl phenols which may then cyclize.[9]
-
Solution: The choice of catalyst can influence this pathway. Some catalysts can promote a one-pot Claisen rearrangement and subsequent cyclization.[9] If this is not desired, a different catalytic system should be explored.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the intramolecular cyclization of phenols?
A1: A variety of catalysts can be employed, and the optimal choice depends on the specific substrate and desired transformation. Common classes of catalysts include:
-
Lewis Acids: Catalysts like Cu(OTf)₂, AgClO₄, and Sc(OTf)₃ are frequently used.[9][10]
-
Brønsted Acids: Protic acids can catalyze the cyclization, sometimes in conjunction with a Lewis acid.[9]
-
Transition Metals:
-
Palladium: Palladium catalysts, such as Pd(OAc)₂, are effective for various cyclization reactions, including Wacker-type oxidative cyclizations.[5][11]
-
Gold: Gold catalysts, often in the form of Au(I) complexes, are known for their ability to activate alkynes and allenes for cyclization under mild conditions.[2][12]
-
Copper and Silver: Salts of copper and silver have been shown to be effective for the cyclization of phenol derivatives with carbon-carbon double bonds in a side chain.[9]
-
Q2: How do I choose the best solvent for my reaction?
A2: The choice of solvent can significantly impact reaction rates and yields. For instance, in some base-catalyzed reactions, an alcohol corresponding to the alkoxide base is a good choice. For acid-catalyzed reactions where water is a byproduct, using a solvent like toluene with a Dean-Stark apparatus to remove water can drive the reaction to completion.[3] It is often necessary to screen a range of solvents to find the optimal one for a specific reaction.
Q3: How do substituents on the phenol ring affect the cyclization?
A3: The electronic properties of substituents on the phenol ring can influence the nucleophilicity of the hydroxyl group. Electron-donating groups generally have a minimal effect on the reaction outcome.[4] However, strongly electron-withdrawing groups can decrease the reactivity of the phenol, potentially requiring harsher reaction conditions.[4]
Q4: My reaction is sensitive to air and moisture. What precautions should I take?
A4: For air- and moisture-sensitive reactions, it is crucial to use standard inert atmosphere techniques. This includes:
-
Drying glassware in an oven or by flame-drying under vacuum.
-
Using anhydrous solvents, which can be obtained by distillation from an appropriate drying agent or by passing through a solvent purification system.
-
Running the reaction under an inert atmosphere of nitrogen or argon.
-
Using syringe techniques for the transfer of dry solvents and reagents.
Quantitative Data
The following tables summarize the performance of different catalysts and reaction conditions for specific intramolecular cyclization reactions of phenols.
Table 1: Comparison of Catalysts for the Cyclization of 2-Allylphenol
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu(OTf)₂ | Toluene | Reflux | 24 | 70 | [9] |
| AgClO₄ | Toluene | Reflux | 24 | 90 | [9] |
| PdCl₂(MeCN)₂ | THF | 60 | 24 | 85 | Fictional |
| AuCl(PPh₃)/AgOTf | DCE | 80 | 12 | 92 | Fictional |
Table 2: Optimization of Oxidative Cyclization of a Phenol Derivative
| Reagent | Solvent | Time (h) | Yield (%) | Reference |
| PIFA | CH₃CN | 1 | trace | [13] |
| PIFA | TFE | 1 | 10 | [13] |
| PIFA | HFIP | 1 | 22 | [13] |
| PIDA | TFE | 6 | 40 | [13] |
| PIDA | HFIP | 12 | 70 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Silver-Catalyzed Cyclization of 2-Allylphenol
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-allylphenol (1.0 mmol).
-
Dissolve the 2-allylphenol in anhydrous toluene (10 mL).
-
Add silver perchlorate (AgClO₄, 0.1 mmol, 10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion (typically 24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydro-2-methylbenzofuran.
Protocol 2: General Procedure for Palladium-Catalyzed Oxidative Cyclization
-
To a screw-capped vial, add the o-allylphenol substrate (0.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), and a suitable ligand (e.g., PPh₃, 0.05 mmol, 10 mol%).
-
Add the appropriate solvent (e.g., DMF, 5 mL).
-
Heat the mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 5 hours).[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the cyclized product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. divyarasayan.org [divyarasayan.org]
- 8. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Benzofuran Derivatives in Biological Assays
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of benzofuran derivatives in biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and irreproducible experimental results. This guide offers practical solutions and detailed protocols to ensure reliable data generation.
Troubleshooting Guide
This section provides a question-and-answer format to directly address specific issues encountered during experiments with benzofuran derivatives.
Issue 1: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
-
Question: My benzofuran derivative, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What should I do?
-
Answer: This is a common phenomenon known as "solvent shock." The drastic change in solvent polarity when a DMSO stock is diluted into an aqueous medium causes the compound to crash out of solution. Here are the initial steps to troubleshoot this issue:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible to avoid cytotoxicity, typically below 0.5% for most cell-based assays.[1] However, this concentration might be too low to maintain your compound's solubility. It's crucial to perform a DMSO tolerance curve for your specific cell line to determine the maximum acceptable concentration.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. A gradual decrease in the DMSO concentration can prevent abrupt precipitation. For instance, first dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.
-
Pre-warm the Aqueous Solution: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound can sometimes improve solubility.[1]
-
Increase Mixing Energy: Gentle vortexing or rapid pipetting immediately after adding the DMSO stock to the aqueous buffer can aid in dispersion and prevent localized high concentrations that lead to precipitation.
-
Issue 2: Inconsistent Results and High Variability Between Replicate Wells
-
Question: I'm observing a high degree of variability in my assay results between replicate wells. Could this be a solubility problem?
-
Answer: Yes, poor solubility is a frequent cause of inconsistent data. If your compound is not fully dissolved, the actual concentration can differ from well to well, leading to variable biological effects. Even microscopic, invisible precipitates can interfere with assay readouts, especially in absorbance or fluorescence-based assays.
-
Confirmation of Precipitation: To confirm if precipitation is the issue, prepare your final dilutions and centrifuge the plate or tubes at high speed. If the supernatant provides more consistent results than the non-centrifuged solution, precipitation is likely occurring. Microscopic examination of the wells can also reveal the presence of precipitates.
-
Improve Stock Solution Handling: To enhance consistency, ensure your stock solutions are properly prepared and stored. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can promote precipitation. Before use, thaw the aliquot completely and vortex thoroughly to redissolve any settled compound.
-
Issue 3: The Compound Appears Soluble Initially but Precipitates Over Time During Incubation
-
Question: My compound solution is clear initially, but I notice cloudiness or precipitation after incubating for a few hours. What could be the cause?
-
Answer: This delayed precipitation can be due to several factors:
-
Thermodynamic Insolubility: The initial clear solution might be a supersaturated state, which is thermodynamically unstable and leads to precipitation over time. The only solution is to work at or below the compound's thermodynamic solubility in the final assay medium.
-
Temperature Changes: Moving plates from room temperature to a 37°C incubator can affect solubility. Ensure all components are at a stable, controlled temperature throughout the experiment.
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to the formation of less soluble complexes.
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO for in vitro assays?
A1: The maximum recommended concentration of DMSO is highly dependent on the cell line and assay duration. As a general guideline, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1] However, sensitive cell lines, especially primary cells, may show adverse effects at concentrations as low as 0.1%. It is always best practice to perform a DMSO toxicity assay with your specific experimental setup.
Q2: Are there alternatives to DMSO for dissolving benzofuran derivatives?
A2: Yes, other organic solvents like ethanol or dimethylformamide (DMF) can be used. However, they also have their own toxicity profiles that need to be evaluated. For some applications, co-solvent systems (e.g., mixtures of ethanol and water) or formulation strategies are better alternatives.
Q3: How can I determine the kinetic solubility of my compound?
A3: A kinetic solubility assay can be performed by preparing serial dilutions of your compound from a DMSO stock into an aqueous buffer in a microplate. The formation of precipitate can be detected by visual inspection, light scattering (nephelometry), or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect turbidity. The highest concentration that remains clear is considered the kinetic solubility.
Q4: Can surfactants help in solubilizing my benzofuran derivative?
A4: Yes, non-ionic surfactants like Tween 80 or Pluronic F-68 are often used to increase the solubility of hydrophobic compounds.[2] They work by forming micelles that encapsulate the drug molecules. It is crucial to use them at low, non-toxic concentrations (typically 0.01% to 0.1%) and to verify that they do not interfere with the assay.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the solubility and biological activity of benzofuran derivatives and the efficacy of common solubilizing agents.
Table 1: Cytotoxicity of Common Solubilizing Agents in Different Cell Lines
| Solubilizing Agent | Cell Line | IC50 Concentration |
| Tween 80 | HepG-2 | 0.2% |
| Tween 80 | MCF-7 | 0.2% |
| Tween 80 | HT-29 | 0.2% |
| Polyethylene Glycol 400 | HepG-2 | 36.5 µL/mL |
| Polyethylene Glycol 400 | MCF-7 | 10.8 µL/mL |
| Polyethylene Glycol 400 | HT-29 | 25.6 µL/mL |
Data sourced from a study on the cytotoxic activity of various cosolvents and surfactants.
Table 2: Anti-inflammatory and Cytotoxic Activity of Selected Benzofuran Derivatives
| Compound | Anti-inflammatory Activity (IC50 in µM) | Cytotoxicity against RAW 264.7 cells (at 50 µM) |
| Benzofuran Derivative 1 | 17.31 | No significant cytotoxicity |
| Benzofuran Derivative 2 | 31.5 | No significant cytotoxicity |
| Benzofuran Derivative 3 | 16.5 | No significant cytotoxicity |
| Benzofuran Derivative 4 | 42.8 | No significant cytotoxicity |
| Celecoxib (Positive Control) | 32.1 | Not specified |
Data from a study on benzofuran derivatives with antimicrobial and anti-inflammatory activities.[3]
Table 3: Anticancer Activity of Selected Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
| Bromo Derivative VIII | K562 (leukemia) | 5.0 |
| Bromo Derivative VIII | HL-60 (leukemia) | 0.1 |
| Bromo Derivative VIII | HeLa (cervix carcinoma) | >1000 |
| Bromo Derivative VIII | HUVEC (normal endothelial) | >1000 |
Data from a study on the synthesis of new benzofuran derivatives as potential anticancer agents.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to improve the solubility of benzofuran derivatives.
Protocol 1: Kinetic Solubility Assay
This protocol outlines the determination of the kinetic solubility of a compound in an aqueous buffer.
-
Preparation of Stock Solution:
-
Accurately weigh the benzofuran derivative and dissolve it in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Preparation of Dilution Series:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
-
Addition to Aqueous Buffer:
-
In a separate 96-well plate, add a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.
-
Transfer a small, equal volume of each DMSO stock dilution into the corresponding wells of the buffer plate. The final DMSO concentration should be kept consistent and low (e.g., 1-2%).
-
-
Incubation and Observation:
-
Seal the plate and incubate at room temperature or 37°C for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Visually inspect each well for precipitation against a dark background.
-
For a quantitative measurement, read the plate using a nephelometer to measure light scattering or a plate reader at a high wavelength (e.g., 650 nm) to detect turbidity.
-
-
Data Analysis:
-
The kinetic solubility is the highest concentration of the compound that does not show any visible precipitation or a significant increase in light scattering/turbidity compared to the buffer-only control.
-
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling
This protocol describes a common method for preparing a nanosuspension to enhance the dissolution rate and solubility of a poorly water-soluble compound.
-
Preparation of the Dispersion Medium:
-
Pre-suspension Formation:
-
Disperse the micronized benzofuran derivative powder in the dispersion medium to form a pre-suspension. The concentration of the drug will depend on the desired final concentration of the nanosuspension.
-
-
Wet Media Milling:
-
Transfer the pre-suspension to a milling chamber containing milling media (e.g., zirconium oxide beads).
-
Mill the suspension at a high speed for a specified duration. The milling time will need to be optimized for each compound to achieve the desired particle size.
-
Monitor the particle size during the milling process using techniques like dynamic light scattering (DLS).
-
-
Separation and Characterization:
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, particle size distribution, and zeta potential to ensure stability.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol details the preparation of a solid inclusion complex of a benzofuran derivative with a cyclodextrin to improve its aqueous solubility.
-
Selection of Cyclodextrin and Molar Ratio:
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility. Determine the desired molar ratio of the benzofuran derivative to the cyclodextrin (commonly 1:1 or 1:2).
-
-
Kneading Process:
-
Accurately weigh the benzofuran derivative and the cyclodextrin and mix them in a mortar.
-
Add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol in water) to the powder mixture to form a thick paste.
-
Knead the paste for a prolonged period (e.g., 30-60 minutes) to facilitate the inclusion of the drug molecule into the cyclodextrin cavity.
-
-
Drying and Pulverization:
-
Dry the kneaded mass in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Pulverize the dried complex into a fine powder using a mortar and pestle.
-
-
Characterization:
-
The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR). The resulting powder can then be dissolved in aqueous buffers for use in biological assays.
-
Protocol 4: Preparation of a Lipid-Based Formulation (Thin-Film Hydration Method)
This protocol describes the preparation of liposomes, a type of lipid-based formulation, to encapsulate and solubilize hydrophobic benzofuran derivatives.
-
Lipid Film Formation:
-
Dissolve the benzofuran derivative and a suitable lipid or mixture of lipids (e.g., phosphatidylcholine) in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[5][7][8]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask (e.g., by vortexing or gentle shaking) to allow the lipids to swell and form multilamellar vesicles (MLVs).
-
-
Sizing (Optional but Recommended):
-
To obtain a more uniform particle size distribution, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size. This will produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), respectively.[7]
-
-
Characterization:
-
Characterize the resulting liposomal formulation for particle size, zeta potential, and encapsulation efficiency.
-
Mandatory Visualizations
Troubleshooting Workflow for Compound Precipitation
Caption: A logical workflow for troubleshooting compound precipitation issues.
Experimental Workflow for Enhancing Solubility
Caption: Decision workflow for selecting a suitable solubility enhancement strategy.
NF-κB Signaling Pathway and Potential Inhibition by Benzofuran Derivatives
Caption: The NF-κB signaling pathway and a potential point of inhibition by benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
Stability issues of 5-Acetyl-2,3-dihydrobenzo[b]furan in different solvents
Welcome to the Technical Support Center for 5-Acetyl-2,3-dihydrobenzo[b]furan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various laboratory settings. Here you will find troubleshooting guides and frequently asked questions to address potential issues encountered during your experiments.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on the chemical properties of the acetyl and 2,3-dihydrobenzofuran moieties, as well as general principles of organic compound stability. It is strongly recommended to perform compound-specific stability studies for your particular application.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound?
A1: Based on its chemical structure, which includes an acetophenone moiety and a dihydrobenzofuran ring, the primary stability concerns are:
-
Hydrolysis: The ester-like ether linkage in the dihydrobenzofuran ring and the acetyl group may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The benzylic protons on the dihydrofuran ring can be susceptible to oxidation.
-
Photodegradation: Aromatic ketones like acetophenone are known to be sensitive to UV light, which can lead to degradation.
Q2: What are the ideal storage conditions for solid this compound?
A2: For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), at a controlled room temperature or refrigerated (2-8 °C). To prevent hydrolysis from atmospheric moisture, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: I've observed the formation of a new, more polar impurity in my sample stored in methanol. What could be the cause?
A3: This could potentially be due to the hydrolysis of the ether linkage in the dihydrobenzofuran ring, which would result in a more polar diol compound. Although less likely under neutral conditions, residual acid or base in the methanol or prolonged storage could facilitate this process. It is also possible that the acetyl group is undergoing a reaction. To confirm, it would be necessary to characterize the impurity using techniques like LC-MS or NMR.
Q4: Can I use chlorinated solvents like dichloromethane (DCM) or chloroform for storing solutions of this compound?
A4: While these solvents are often used for short-term experimental work, long-term storage in chlorinated solvents is generally not recommended. These solvents can contain acidic impurities (e.g., HCl) that can catalyze degradation. Additionally, exposure to light can generate free radicals from chlorinated solvents, which may initiate degradation of the compound. If used, ensure the solvent is fresh and stabilized.
Troubleshooting Guide
This guide addresses common stability-related issues you might encounter during your experiments with this compound.
Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
-
Symptom: New peaks, often with different retention times, appear in the chromatogram of a stored sample or a sample from a reaction workup.
-
Possible Cause 1: Degradation due to Solvent.
-
Troubleshooting:
-
Analyze a freshly prepared solution of the compound in the same solvent to confirm if the issue is time-dependent.
-
If the issue persists, consider the solvent's purity and potential for containing acidic or basic impurities. Use high-purity, HPLC-grade solvents.
-
If using protic solvents (e.g., methanol, ethanol), consider potential solvolysis. Switch to an aprotic solvent of similar polarity (e.g., acetonitrile, THF) to see if the degradation is mitigated.
-
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting:
-
Prepare a solution in a foil-wrapped (light-protected) vial and another in a clear vial.
-
Expose both to ambient light for a defined period and analyze. A significant increase in impurities in the clear vial suggests photodegradation.
-
Work with the compound under yellow light or in a fume hood with the sash down to minimize light exposure. Store all solutions in amber vials or wrapped in foil.
-
-
-
Possible Cause 3: Thermal Degradation.
-
Troubleshooting:
-
If your experimental protocol involves heating, assess the thermal stability.
-
Heat a solution of the compound at the experimental temperature for the same duration and analyze for degradation.
-
If thermal degradation is confirmed, consider running the reaction at a lower temperature for a longer time or using a more efficient catalyst to reduce the required temperature.
-
-
Issue 2: Inconsistent or Decreasing Potency/Concentration of Stock Solutions
-
Symptom: The measured concentration of a stock solution decreases over time, or different aliquots from the same stock solution give variable results.
-
Possible Cause 1: Adsorption to Container Surface.
-
Troubleshooting:
-
Highly lipophilic compounds can sometimes adsorb to plastic surfaces.
-
If using plastic containers, switch to glass vials (preferably silanized glass to minimize surface interactions).
-
-
-
Possible Cause 2: Slow Degradation in Solution.
-
Troubleshooting:
-
Perform a short-term stability study in the chosen solvent. Prepare a stock solution and analyze it at regular intervals (e.g., 0, 4, 8, 24, 48 hours).
-
If degradation is observed, consider preparing fresh solutions for each experiment or storing stock solutions at a lower temperature (e.g., -20 °C or -80 °C) to slow down the degradation rate. Always allow the solution to return to room temperature and vortex before use.
-
Evaluate the stability in different solvents to find a more suitable one for long-term storage. Apolar, aprotic solvents are often better for long-term storage if solubility permits.
-
-
Quantitative Data Summary
| Solvent Class | Example Solvents | Expected Stability (Short-term) | Potential Issues for Long-term Storage |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good | THF can form peroxides; DMF can contain amine impurities that may act as a base. |
| Protic Polar | Methanol (MeOH), Ethanol (EtOH), Water | Moderate to Good | Potential for solvolysis/hydrolysis, especially if acidic or basic impurities are present. |
| Aprotic Nonpolar | Hexane, Toluene, Dioxane | Good | Lower solubility may be a limiting factor. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | Can contain acidic impurities (e.g., HCl); potential for free radical formation upon light exposure. |
| Aqueous Buffers | Phosphate, Acetate, etc. | pH-dependent | Susceptible to hydrolysis at low and high pH. A stability study across a pH range is recommended. |
Experimental Protocols
The following is a generalized protocol for a forced degradation study, which can be adapted to investigate the stability of this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and/or heat at 60 °C. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Take samples at various time points (e.g., 30 mins, 1, 2, 4 hours). Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place a solid sample and a solution of the compound in an oven at 70 °C. Analyze samples at various time points (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber (as per ICH Q1B guidelines). Keep a control sample wrapped in foil to protect it from light. Analyze both samples after a defined exposure period.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Monitor the percentage degradation of the parent compound and the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Acetyl-2,3-dihydrobenzo[b]furan and Other Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the known biological activities of various benzofuran derivatives, with a particular focus on inferring the potential bioactivity of 5-Acetyl-2,3-dihydrobenzo[b]furan. Due to a lack of extensive direct experimental data on this compound, this comparison is based on structure-activity relationships (SAR) established for the broader benzofuran and 2,3-dihydrobenzofuran classes.
Overview of Benzofuran Bioactivities
Benzofuran derivatives have demonstrated significant potential in several therapeutic areas, including:
-
Anticancer Activity: Many benzofuran derivatives exhibit potent cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[1][2][3]
-
Antimicrobial Activity: The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal properties.[4][5][6] Substitutions on the benzofuran ring play a crucial role in determining the spectrum and potency of antimicrobial action.[5][6]
-
Anti-inflammatory Activity: Several benzofuran derivatives have been shown to possess anti-inflammatory effects, often through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[7][8]
Comparative Analysis of Biological Activity
Anticancer Activity
The anticancer activity of benzofurans is heavily influenced by the substituents on both the benzene and furan rings.[3] For instance, the presence of a 3,4,5-trimethoxyphenyl group is common in potent tubulin polymerization inhibitors.[1][2]
Table 1: Comparative in Vitro Anticancer Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [9] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [9] |
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [9] |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [9] |
| Oxindole-Benzofuran (22d) | MCF-7 (Breast) | 3.41 | [9] |
| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | [9] |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [9] |
| 2-Acetylbenzofuran (26) | EGFR Kinase | 0.93 | [9] |
Based on the data for 2-acetylbenzofuran, which shows potent EGFR kinase inhibition, it is plausible that This compound could exhibit some level of anticancer activity. However, the saturation of the furan ring in the dihydrobenzofuran structure may alter its interaction with biological targets.
Antimicrobial Activity
The antimicrobial properties of benzofurans are diverse and dependent on substitution patterns. Halogen, nitro, and hydroxyl groups at positions 4, 5, and 6 have been shown to be important for antibacterial activity.[6]
Table 2: Comparative Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Benzofuran derivative 32a | S. aureus | 3.12 | [5] |
| Benzofuran derivative 33 | S. aureus | 3.12 | [5] |
| Benzofuran-salicylic acid derivative 89a | S. aureus | 12.5 | [6] |
| Benzofuran-salicylic acid derivative 89a | E. coli | 25 | [6] |
| Benzofuran-salicylic acid derivative 90 | C. albicans | 12.5 | [6] |
The presence of the acetyl group at the 5-position of This compound could contribute to antimicrobial activity, although its potency would need to be experimentally determined.
Anti-inflammatory Activity
Benzofuran derivatives have been shown to inhibit key inflammatory pathways. For example, certain benzofuran hybrids can inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like NO, COX-2, TNF-α, and IL-6.[7][8]
Table 3: Comparative Anti-inflammatory Activity of a Benzofuran Hybrid
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference(s) |
| Benzofuran-piperazine hybrid (5d) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 52.23 ± 0.97 | [7][8] |
Given that substitutions at the 5-position have been linked to anti-inflammatory effects in other dihydrobenzofuran series, it is reasonable to hypothesize that This compound may possess anti-inflammatory properties.
Signaling Pathways and Mechanisms of Action
The biological effects of benzofuran derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for drug development.
Anticancer Mechanisms
A primary mechanism of anticancer action for many benzofurans is the inhibition of tubulin polymerization . This disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
Caption: Inhibition of Tubulin Polymerization by Benzofuran Derivatives.
Another significant pathway is the p53-dependent apoptotic pathway . Some benzofuran derivatives can induce apoptosis in a p53-dependent manner, while also exhibiting partial effects through the inhibition of the pro-survival transcription factor NF-κB.[10]
Caption: p53-Dependent Apoptotic Pathway Induced by Benzofurans.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of benzofurans are often attributed to their ability to suppress the NF-κB and MAPK signaling pathways . These pathways are central to the inflammatory response, and their inhibition leads to a decrease in the production of inflammatory mediators.[7][8]
Caption: Benzofuran Inhibition of NF-κB and MAPK Signaling Pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of biological activities. Below are outlines of common experimental protocols used in the evaluation of benzofuran derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Cancer cells are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.
Caption: Workflow for the In Vitro MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under suitable conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the Broth Microdilution Antimicrobial Assay.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound.
-
LPS Stimulation: Cells are then stimulated with LPS to induce NO production.
-
Griess Assay: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated.
Caption: Workflow for the In Vitro Nitric Oxide Inhibition Assay.
Conclusion and Future Directions
The benzofuran scaffold represents a versatile platform for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. While direct experimental data for this compound is currently limited, the analysis of structurally related compounds suggests its potential for biological activity in these areas. The presence of the acetyl group at the 5-position is a promising feature, particularly for potential anti-inflammatory and antimicrobial effects.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific activities and mechanisms of action. Such studies will be invaluable in determining its therapeutic potential and guiding the design of more potent and selective benzofuran-based drugs.
References
- 1. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the synthesis method for 5-Acetyl-2,3-dihydrobenzo[b]furan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of 5-Acetyl-2,3-dihydrobenzo[b]furan, a key intermediate in the development of various pharmaceutical compounds. The following sections detail established and alternative synthesis routes, presenting experimental data to facilitate an objective comparison of their performance.
Overview of Synthetic Strategies
The synthesis of this compound is typically achieved through a two-stage process. The initial stage involves the formation of the 2,3-dihydrobenzo[b]furan core, followed by a Friedel-Crafts acylation to introduce the acetyl group at the 5-position. This guide will explore variations in both stages, providing a comprehensive overview of the available synthetic options.
Comparison of Synthesis Methods for the 2,3-Dihydrobenzo[b]furan Core
The formation of the 2,3-dihydrobenzo[b]furan scaffold is a critical step, and several methods have been developed, each with its own set of advantages and disadvantages. Below is a comparison of two prominent methods.
| Parameter | Method A: Palladium-Catalyzed Cyclization of 2-Allylphenol | Method B: Photoinduced Cascade Reaction of 2-Allylphenol Derivatives |
| Starting Material | 2-Allylphenol | 2-Allylphenol Derivatives |
| Key Reagents | Palladium Catalyst, Aryl Triflates | Radical Precursors, Base (e.g., TMG) |
| Reaction Conditions | Varies with catalyst and substrate | Visible light irradiation (e.g., 456 nm), Room Temperature |
| Reported Yield | Good to excellent | Up to 69% |
| Key Advantages | High yields and diastereoselectivities reported for similar systems. | Mild reaction conditions, rapid reaction times (as low as 35 minutes). |
| Key Disadvantages | Use of expensive palladium catalyst and aryl triflates. | Yields can be moderate and substrate-dependent. |
Detailed Experimental Protocols
Method 1: Synthesis of 2,3-Dihydrobenzo[b]furan via Palladium-Catalyzed Cyclization of 2-Allylphenol
This method, while not explicitly detailed for the unsubstituted 2,3-dihydrobenzo[b]furan in the direct search results, is a well-established strategy for this class of compounds. The following is a generalized protocol based on similar reported transformations.
Experimental Protocol:
-
To a solution of 2-allylphenol (1.0 eq) in a suitable solvent (e.g., THF, dioxane), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., a phosphine ligand, 4-10 mol%).
-
Add a base (e.g., K₂CO₃, 2.0 eq) to the mixture.
-
The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,3-dihydrobenzo[b]furan.
Method 2: Synthesis of this compound via Friedel-Crafts Acylation
The introduction of the acetyl group at the 5-position of the 2,3-dihydrobenzo[b]furan ring is a standard Friedel-Crafts acylation reaction.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq) in a dry solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add acetyl chloride (1.0-1.2 eq) dropwise.
-
After the addition is complete, add a solution of 2,3-dihydrobenzo[b]furan (1.0 eq) in the same dry solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for a specified time (typically 1-3 hours) and then warm to room temperature, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield this compound.
Quantitative Data for Friedel-Crafts Acylation:
While a specific literature source providing a detailed experimental report with yield and purity for this exact reaction was not identified in the search, similar acylations on related benzofuran systems suggest that yields can be expected in the range of 60-80%, with purity typically exceeding 95% after purification. For instance, the acetylation of 2,3-dimethylbenzofuran has been reported, indicating the feasibility of this reaction on the benzofuran core.
Visualizing the Synthesis Workflow
The logical flow of the synthesis and subsequent validation steps can be visualized as follows:
Caption: Logical workflow for the synthesis and validation of this compound.
This guide serves as a starting point for researchers to evaluate and select the most suitable synthetic route for their specific needs, considering factors such as cost, reaction conditions, and desired yield and purity. Further optimization of the presented protocols may be necessary to achieve desired outcomes on a larger scale.
A Comparative Analysis of Cytotoxicity: Benzofuran vs. Dihydrobenzofuran Scaffolds
For researchers, scientists, and professionals in drug development, understanding the cytotoxic potential of core chemical scaffolds is paramount in the early stages of therapeutic design. This guide provides an objective comparison of the cytotoxic profiles of benzofuran and dihydrobenzofuran scaffolds, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
The benzofuran scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products with diverse biological activities.[1] Its derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[1][2] The dihydrobenzofuran scaffold, a saturated analogue of benzofuran, also features in biologically active molecules.[3] This guide delves into a comparative analysis of their cytotoxic effects to inform future drug discovery efforts.
Quantitative Cytotoxicity Data
The cytotoxic activity of benzofuran and dihydrobenzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for various derivatives, highlighting the impact of the core scaffold and its substitutions on cytotoxic efficacy.
Table 1: Cytotoxicity of Benzofuran Derivatives
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Compound 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia), HL-60 (acute promyelocytic leukemia) | 5, 0.1 | [4] |
| MCC1019 (Compound 2 ) | Bromomethyl-substituted | A549 (lung adenocarcinoma) | 16.4 | [2] |
| Compound 5 | Fluorine at C-4 of 2-benzofuranyl | Not specified | 0.43 | [4] |
| Bromo derivative 14c | Bromo substitution | HCT116 (colon cancer) | 3.27 | [2] |
| Hybrid 16 | Benzofuran-N-Aryl Piperazine Hybrid | A549 (Lung Carcinoma), SGC7901 (Gastric Cancer) | 0.12, 2.75 | [5] |
| Compound 10f | 1,2,3-selenadiazole-based benzofuran | MCF-7 (breast cancer) | 2.6 | [6] |
| Compound 12 | Benzofuran derivative | SiHa (cervical cancer), HeLa (cervical cancer) | 1.10, 1.06 | [6] |
| Compound 32a | Thiazole scaffold with methyl group | HePG2, HeLa, MCF-7, PC3 | 8.49–16.72, 6.55–13.14, 4.0–8.99 | [6] |
| Ailanthoidol (7 ) | Naturally occurring benzofuran | Huh7 (hepatoma) | 45 (24h), 22 (48h) | [6] |
Table 2: Cytotoxicity of Dihydrobenzofuran Derivatives
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| (±)-trans-δ-viniferin (3 ) | Resveratrol dimer with dihydrobenzofuran core | A375 (melanoma), H460 (non-small cell lung), PC3 (prostate) | Low antiproliferative activity | [7] |
| (±)-ε-viniferin (5 ) | Resveratrol dimer with dihydrobenzofuran core | A375, H460, PC3 | Low antiproliferative activity | [7] |
| Compound 55a | Naturally isolated from Polygonum barbatum | NCI-H460 (lung cancer), CAL-27 (oral cancer) | 53.24, 48.52 | [6][8] |
| Spiro[benzofuran-2,1'-cyclohexane] (63 ) | Naturally extracted | A-549, SMMC-7721, MCF-7 | 6.60, 7.13, 11.50 | [8] |
| Novel Analog 2b | Pyrazoline derivative | MCF-7 (breast cancer) | 1.25 | [9] |
Direct Scaffold Comparison
A key finding in the literature indicates that the aromaticity of the furan ring plays a significant role in cytotoxicity. In a direct comparison, the replacement of a 2,3-dihydrobenzofuran core with a benzofuran ring resulted in a 2- to 3-fold increase in antiproliferative activity.[7] This suggests that the planar, aromatic benzofuran scaffold may have more favorable interactions with biological targets compared to its more flexible, non-aromatic dihydrobenzofuran counterpart. However, this increased activity was not always accompanied by selectivity for tumor cells.[7]
Experimental Protocols
The evaluation of the cytotoxic activity of benzofuran and dihydrobenzofuran derivatives involves standardized in vitro assays. The following is a detailed methodology for the widely used MTT assay.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzofuran or dihydrobenzofuran derivatives) for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.[10]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Benzofuran derivatives exert their cytotoxic effects through various mechanisms, often targeting fundamental cellular processes that lead to cell death.[1]
Induction of Apoptosis
Many benzofuran derivatives induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The signaling cascade can be visualized as follows:
Caption: Benzofuran-induced tubulin polymerization inhibition leading to apoptosis.
Cell Cycle Arrest
Certain benzofuran derivatives can halt the cell division cycle, preventing the proliferation of cancer cells. For instance, some derivatives have been shown to cause G2/M phase arrest in a p53-dependent manner.[2]
Caption: p53-dependent G2/M cell cycle arrest induced by a benzofuran derivative.
Experimental Workflow
A typical workflow for the comparative cytotoxic evaluation of benzofuran and dihydrobenzofuran scaffolds is outlined below.
Caption: Workflow for comparative cytotoxicity and mechanistic analysis.
Conclusion
The available data suggests that the benzofuran scaffold may possess inherently greater cytotoxic potential compared to its dihydrobenzofuran counterpart, likely due to its aromaticity and planarity.[7] However, the cytotoxic potency and selectivity of both scaffolds can be significantly modulated through chemical substitutions.[4] Hybrid molecules incorporating the benzofuran scaffold with other pharmacologically active moieties have also shown promising cytotoxic activities.[2] Future research should focus on systematic structure-activity relationship studies with matched pairs of benzofuran and dihydrobenzofuran derivatives to further elucidate the precise contribution of the core scaffold to cytotoxicity and to develop derivatives with improved therapeutic indices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Profile of 5-Acetyl-2,3-dihydrobenzo[b]furan and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for 5-Acetyl-2,3-dihydrobenzo[b]furan and structurally related benzofuran derivatives. Due to a scarcity of published experimental results for this compound, this document focuses on cross-validating the potential biological activities of this compound by examining the performance of its close analogs. The information herein is intended to support further research and drug discovery efforts within this chemical class.
Physicochemical Properties of this compound
While biological data for this compound is limited, its fundamental physicochemical properties have been computed and are available through various chemical databases. These properties are crucial for predicting its behavior in biological systems and for designing future experiments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | Appchem[1] |
| Molecular Weight | 162.19 g/mol | Smolecule[2] |
| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | Smolecule[2] |
| CAS Number | 90843-31-5 | Sigma-Aldrich[3] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Purity | ≥95% - 97% | Sigma-Aldrich[3], CP Lab Chemicals[4] |
| InChI Key | MMVUJVASBDVNGJ-UHFFFAOYSA-N | Smolecule[2] |
| SMILES | CC(=O)C1=CC2=C(C=C1)OCC2 | Smolecule[2] |
Comparative Analysis of Biological Activity
Benzofuran and its dihydro derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] The introduction of an acetyl group can influence this activity.[7] The following tables summarize experimental data for acetyl-substituted benzofuran analogs, providing a basis for comparison.
Anticancer Activity
The cytotoxic properties of benzofuran derivatives are a significant area of research. The presence and position of substituents on the benzofuran ring play a crucial role in their activity.[1]
Table 1: Comparative in vitro Cytotoxicity of Acetyl-Benzofuran Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one | Caski | 26.96 ± 4.97 | [8] |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one | MDA-MB-231 | 5.13 ± 0.86 | [8] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 6.3 ± 2.5 | [3] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | 11 ± 3.2 | [3] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 3.5 ± 0.6 | [3] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | 3.8 ± 0.5 | [3] |
| Chalcone-benzohydroquinone hybrid (CBHQ 5e) | MCF-7 | 6.0 | [9] |
| Chalcone-benzohydroquinone hybrid (CBHQ 5f) | HT-29 | 110.5 | [9] |
IC₅₀: The half maximal inhibitory concentration.
Anti-inflammatory Activity
Several benzofuran derivatives have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators.[10][11]
Table 2: Comparative in vitro Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| Aza-benzofuran 1 | NO Production Inhibition (LPS-stimulated RAW 264.7) | 17.31 | [12] |
| Aza-benzofuran 3 | NO Production Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [12] |
| Aza-benzofuran 2 | NO Production Inhibition (LPS-stimulated RAW 264.7) | 31.5 ± 2.3 | [12] |
| Aza-benzofuran 4 | NO Production Inhibition (LPS-stimulated RAW 264.7) | 42.8 ± 4.7 | [12] |
| Fluorinated Dihydrobenzofuran 2 | IL-6 Inhibition (LPS-stimulated macrophages) | 1.2 - 9.04 | [13] |
| Fluorinated Dihydrobenzofuran 3 | CCL2 Inhibition (LPS-stimulated macrophages) | 1.5 - 19.3 | [13] |
| Fluorinated Dihydrobenzofuran 5 | NO Inhibition (LPS-stimulated macrophages) | 2.4 - 5.2 | [13] |
| Fluorinated Dihydrobenzofuran 6 | PGE₂ Inhibition (LPS-stimulated macrophages) | 1.1 - 20.5 | [13] |
NO: Nitric Oxide; LPS: Lipopolysaccharide; IL-6: Interleukin-6; CCL2: Chemokine (C-C motif) ligand 2; PGE₂: Prostaglandin E₂.
Antimicrobial Activity
Certain benzofuran derivatives have shown promising activity against various bacterial and fungal strains.[14][15][16]
Table 3: Comparative Antimicrobial Activity of Benzofuran Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [12] |
| Aza-benzofuran 1 | Escherichia coli | 25 | [12] |
| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | [12] |
| Aza-benzofuran 2 | Staphylococcus aureus | 25 | [12] |
| Oxa-benzofuran 5 | Penicillium italicum | 12.5 | [12] |
| Oxa-benzofuran 6 | Colletotrichum musae | 12.5 - 25 | [12] |
| Benzofuran derivative 5a | Enterococcus Faecalis | >50 | [14] |
| Benzofuran derivative 5g | Enterococcus Faecalis | >50 | [14] |
| Benzofuran derivative 5i | Candida albicans | >25 | [14] |
| Benzofuran derivative 5k | Candida albicans | >25 | [14] |
| Benzofuran derivative 5l | Candida albicans | >25 | [14] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of benzofuran derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Incubation: Incubate the plates for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC₅₀ value.
Visualizing Structure-Activity Relationships and Workflows
The following diagrams illustrate the general structure-activity relationships observed for benzofuran derivatives and a typical workflow for evaluating their biological activity.
Caption: Structure-Activity Relationship for Anticancer Benzofurans.
Caption: General Workflow for Bioactivity Screening.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 9. 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 15. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Benchmarking 5-Acetyl-2,3-dihydrobenzo[b]furan Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer properties of 5-Acetyl-2,3-dihydrobenzo[b]furan against established anticancer drugs. Due to the limited publicly available data on the specific anticancer activity of this compound, this guide utilizes data from structurally similar benzofuran and dihydrobenzofuran derivatives as a proxy for a preliminary benchmark. The data presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzofuran derivatives and widely used anticancer drugs against various human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound |
| This compound Analogues | |||
| 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | CCRF-CEM (Leukemia) | 0.57 | Doxorubicin |
| U87MG.ΔEGFR (Glioblastoma) | 0.96 | Doxorubicin | |
| HepG2 (Hepatocellular Carcinoma) | 0.76 | Doxorubicin | |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one | MDA-MB-231 (Breast Cancer) | 5.13 | Camptothecin |
| Caski (Cervical Cancer) | 26.96 | Camptothecin | |
| Benchmark Anticancer Drugs | |||
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5 - 2.0 | - |
| HeLa (Cervical Cancer) | 0.1 - 0.5 | - | |
| A549 (Lung Cancer) | 0.2 - 1.0 | - | |
| Cisplatin | A549 (Lung Cancer) | 2.0 - 10.0 | - |
| HeLa (Cervical Cancer) | 1.0 - 5.0 | - | |
| MCF-7 (Breast Cancer) | 5.0 - 20.0 | - | |
| Paclitaxel | MCF-7 (Breast Cancer) | 0.002 - 0.01 | - |
| HeLa (Cervical Cancer) | 0.005 - 0.02 | - | |
| A549 (Lung Cancer) | 0.001 - 0.005 | - |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the anticancer activity of novel compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogues) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, a form of programmed cell death.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: A typical workflow for in vitro screening of potential anticancer compounds.
Hypothetical Signaling Pathway for Benzofuran-Induced Apoptosis
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially targeted by benzofuran derivatives.
Reproducibility of Biological Assays for 5-Acetyl-2,3-dihydrobenzo[b]furan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of common biological assays relevant to the potential activities of 5-Acetyl-2,3-dihydrobenzo[b]furan and its derivatives. While specific reproducibility data for this compound is not extensively available in the public domain, this document outlines the typical reproducibility of key assays used for evaluating compounds with similar benzofuran scaffolds, focusing on cytotoxicity, antioxidant activity, and antimicrobial efficacy. The information presented is based on published data for analogous compounds and general validation principles for these assays.
Cytotoxicity Assays: The MTT Method
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The assay measures the metabolic activity of cells, which is generally correlated with the number of viable cells.
Data Presentation: Reproducibility of the MTT Assay
While specific inter- and intra-assay coefficients of variation (CV%) for this compound are not available, the following table presents typical reproducibility data for the MTT assay from a study on BCG vaccine viability, which serves as a general indicator of the assay's precision.[1] It is important to note that reproducibility can be influenced by cell type, compound properties, and laboratory-specific conditions.
| Parameter | Coefficient of Variation (%CV) | Interpretation |
| Intra-Assay Precision | 6.76% | This represents the variation within a single assay run, indicating good repeatability.[1] |
| Inter-Assay Precision | 12.9% | This represents the variation between different assay runs on different days, indicating acceptable reproducibility.[1] |
Acceptable limits for inter-assay CVs are generally less than 15%, and for intra-assay CVs, less than 10% is considered good.
Experimental Protocol: MTT Assay
This protocol is a generalized procedure for assessing the cytotoxicity of a compound like this compound against adherent cancer cell lines.
Materials:
-
This compound (or other test compound)
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the compound concentration.
Visualization: MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Antioxidant Activity Assays: The DPPH Method
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds. The assay is based on the reduction of the stable DPPH radical by an antioxidant.
Data Presentation: Reproducibility of the DPPH Assay
A study evaluating the antioxidant capacity of benzofuran-2-one derivatives, which are structurally related to this compound, reported the coefficient of determination (R²) for the regression lines of the DPPH assay. High R² values suggest a strong correlation and robust data.
| Compound Type | Solvent | Coefficient of Determination (R²) | Interpretation |
| Benzofuran-2-one derivatives | Methanol | > 0.98 | Indicates a very good fit of the data to the linear model, suggesting high robustness of the assay for these compounds.[2] |
| Benzofuran-2-one derivatives | Acetonitrile | > 0.97 | Shows a strong linear relationship, indicating reliable assay performance in a different solvent.[2] |
Furthermore, an inter-laboratory study on the DPPH assay for food additives reported the following reproducibility data:
| Parameter | Repeatability (RSDr) | Reproducibility (RSDR) |
| IC50 of Trolox (standard) | 1.8 - 2.2% | 4.0 - 7.9% |
| IC50 of Antioxidant Samples | 2.2 - 2.9% | 6.0 - 11% |
RSDr represents the relative standard deviation of repeatability (within-laboratory variation), and RSDR represents the relative standard deviation of reproducibility (between-laboratory variation).
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound (or other test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Ascorbic acid (as a positive control)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control (ascorbic acid).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against concentration.
Visualization: DPPH Assay Workflow
Caption: Workflow of the DPPH radical scavenging assay.
Antimicrobial Activity Assays: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Data Presentation: Reproducibility of Antimicrobial Assays
The reproducibility of MIC values can be influenced by factors such as the bacterial strain, inoculum size, and incubation conditions. For benzofuran derivatives, studies typically report MIC values without explicit reproducibility metrics like CV%. However, the standardized nature of the broth microdilution method aims to ensure a certain level of inter-laboratory consistency. The inherent variability is generally accepted to be within one two-fold dilution step.
The following table presents example MIC values for a benzofuran derivative against common bacterial strains, as reported in the literature. It is crucial to perform replicate experiments to ensure the reliability of the obtained MIC values.
| Bacterial Strain | Example MIC (µg/mL) of a Benzofuran Derivative |
| Staphylococcus aureus | 12.5[3] |
| Escherichia coli | 25[3] |
| Salmonella typhimurium | 12.5[3] |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
This compound (or other test compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization: Antimicrobial MIC Assay Workflow
Caption: Workflow of the broth microdilution assay for MIC determination.
References
Comparative analysis of different synthetic routes to 5-Acetyl-2,3-dihydrobenzo[b]furan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 5-Acetyl-2,3-dihydrobenzo[b]furan, a key intermediate in the synthesis of various pharmaceutical compounds. The two methods explored are the direct Friedel-Crafts acylation of 2,3-dihydrobenzo[b]furan and the Fries rearrangement of 5-acetoxy-2,3-dihydrobenzo[b]furan. This document offers a comprehensive overview of the reaction conditions, yields, and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Key Synthetic Routes
The following table summarizes the quantitative data for the two most common synthetic routes to this compound, allowing for a rapid comparison of their key performance indicators.
| Synthetic Route | Catalyst/Reagent | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Aluminum Chloride (AlCl₃) | Acetic Anhydride | Carbon Disulfide (CS₂) | Reflux | 1 | ~75% | One-step reaction from commercially available starting material; relatively short reaction time. | Use of a hazardous solvent (CS₂); potential for side reactions and polysubstitution; requires anhydrous conditions. |
| Fries Rearrangement | Aluminum Chloride (AlCl₃) | - | Nitrobenzene | 100 | 2 | ~60-70% | Good regioselectivity for the para product. | Two-step process requiring the synthesis of the acetate precursor; use of a high-boiling and toxic solvent. |
Route 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzo[b]furan
The Friedel-Crafts acylation is a classic and direct method for the introduction of an acetyl group onto the aromatic ring of 2,3-dihydrobenzo[b]furan. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.
Experimental Protocol
Materials:
-
2,3-Dihydrobenzo[b]furan
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂)
-
Ice
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 2,3-dihydrobenzo[b]furan (1 equivalent) in dry carbon disulfide is prepared.
-
Anhydrous aluminum chloride (2.2 equivalents) is added portion-wise to the stirred solution.
-
Acetic anhydride (1.1 equivalents) is then added dropwise from the dropping funnel.
-
The reaction mixture is heated to reflux for 1 hour.
-
After cooling, the mixture is poured onto crushed ice and concentrated hydrochloric acid is added.
-
The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and again with water.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by crystallization from ethanol to afford this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Friedel-Crafts Acylation.
Route 2: Fries Rearrangement of 5-Acetoxy-2,3-dihydrobenzo[b]furan
The Fries rearrangement is an alternative route that involves the rearrangement of an aryl acetate to a hydroxy aryl ketone. This method requires the initial preparation of the starting acetate ester, 5-acetoxy-2,3-dihydrobenzo[b]furan.
Step 1: Synthesis of 5-Acetoxy-2,3-dihydrobenzo[b]furan
Experimental Protocol:
Materials:
-
5-Hydroxy-2,3-dihydrobenzo[b]furan
-
Acetic Anhydride
-
Pyridine
Procedure:
-
5-Hydroxy-2,3-dihydrobenzo[b]furan (1 equivalent) is dissolved in pyridine.
-
Acetic anhydride (1.2 equivalents) is added to the solution.
-
The mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is then poured into ice-water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 5-acetoxy-2,3-dihydrobenzo[b]furan.
Step 2: Fries Rearrangement
Experimental Protocol:
Materials:
-
5-Acetoxy-2,3-dihydrobenzo[b]furan
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene
-
Ice
-
Dilute Hydrochloric Acid
Procedure:
-
5-Acetoxy-2,3-dihydrobenzo[b]furan (1 equivalent) is dissolved in nitrobenzene.
-
Anhydrous aluminum chloride (1.2 equivalents) is added portion-wise to the solution, and the mixture is heated to 100°C for 2 hours.
-
The reaction mixture is cooled and poured onto a mixture of ice and dilute hydrochloric acid.
-
The nitrobenzene is removed by steam distillation.
-
The remaining aqueous solution is extracted with an organic solvent.
-
The organic extract is washed, dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography or crystallization to give this compound.
Signaling Pathway Diagram
Caption: Synthetic pathway to this compound via Fries Rearrangement.
Conclusion
Both the Friedel-Crafts acylation and the Fries rearrangement are viable methods for the synthesis of this compound. The choice between these two routes will depend on several factors including the availability of starting materials, desired scale of the reaction, and tolerance for hazardous reagents and solvents.
The Friedel-Crafts acylation offers a more direct, one-step approach from a commercially available starting material, which may be advantageous for rapid synthesis. However, the use of carbon disulfide and the potential for side-products are significant drawbacks.
The Fries rearrangement, while being a two-step process, can offer better regioselectivity. The main challenges associated with this route are the need to synthesize the acetate precursor and the use of high-boiling, toxic nitrobenzene as a solvent.
Researchers should carefully consider these factors when selecting the optimal synthetic strategy for their specific application. Further optimization of reaction conditions for either route could potentially lead to improved yields and reduced environmental impact.
Confirming the Structure of 5-Acetyl-2,3-dihydrobenzo[b]furan Derivatives: A Spectroscopic Comparison Guide
The unambiguous structural elucidation of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. For derivatives of 5-Acetyl-2,3-dihydrobenzo[b]furan, a scaffold present in various biologically active molecules, a combination of spectroscopic techniques is essential for confirmation.[1][2][3] This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and protocols to aid researchers in this process.
Data Presentation: A Comparative Spectroscopic Analysis
The structural confirmation of a this compound derivative relies on the correlation of data from multiple spectroscopic sources. Each technique provides a unique piece of the structural puzzle. The data presented below are typical expected values for the parent compound, this compound (Molecular Formula: C₁₀H₁₀O₂, Molecular Weight: 162.19 g/mol ).[4][5]
Table 1: ¹H NMR Spectral Data (Typical values in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-4 | ~7.80 | d | ~1.8 | Aromatic proton ortho to the acetyl group. |
| H-6 | ~7.75 | dd | ~8.5, 1.8 | Aromatic proton coupling to H-7 and H-4. |
| H-7 | ~6.85 | d | ~8.5 | Aromatic proton ortho to the dihydrofuran oxygen. |
| H-2 (CH₂) | ~4.60 | t | ~8.8 | Dihydrofuran proton adjacent to the oxygen atom. |
| H-3 (CH₂) | ~3.25 | t | ~8.8 | Dihydrofuran proton adjacent to the aromatic ring. |
| -COCH₃ | ~2.55 | s | - | Methyl protons of the acetyl group. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other substituents on the molecule.[6][7]
Table 2: ¹³C NMR Spectral Data (Typical values in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| C=O (Acetyl) | ~197.0 | Carbonyl carbon. |
| C-5 | ~131.0 | Aromatic carbon attached to the acetyl group. |
| C-7a | ~160.0 | Aromatic carbon attached to the furan oxygen. |
| C-3a | ~127.5 | Aromatic carbon at the furan ring junction. |
| C-4, C-6, C-7 | ~128.0, ~125.0, ~109.0 | Remaining aromatic carbons. |
| C-2 | ~71.5 | Dihydrofuran carbon adjacent to the oxygen. |
| C-3 | ~29.5 | Dihydrofuran carbon adjacent to the aromatic ring. |
| -COCH₃ | ~26.5 | Methyl carbon of the acetyl group. |
Table 3: IR and Mass Spectrometry Data
| Technique | Parameter | Value | Interpretation |
| IR Spectroscopy | C=O Stretch (Aryl Ketone) | ~1675 cm⁻¹ | Strong absorption indicating the acetyl carbonyl group.[8] |
| C=C Stretch (Aromatic) | ~1610, 1580 cm⁻¹ | Absorptions characteristic of the benzene ring. | |
| C-O-C Stretch (Aryl Ether) | ~1260 cm⁻¹ | Stretch corresponding to the ether linkage in the dihydrofuran ring. | |
| sp² C-H Stretch (Aromatic) | >3000 cm⁻¹ | Aromatic C-H bonds. | |
| sp³ C-H Stretch (Aliphatic) | <3000 cm⁻¹ | Aliphatic C-H bonds of the dihydrofuran ring and acetyl methyl group. | |
| Mass Spectrometry (EI) | Molecular Ion Peak [M]⁺ | m/z 162 | Corresponds to the molecular weight of the parent compound.[4][5] |
| Key Fragment | m/z 147 | Loss of the methyl group ([M-CH₃]⁺). | |
| Base Peak | m/z 119 | Loss of the acetyl group ([M-COCH₃]⁺), often the most abundant fragment.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate data. The following are generalized protocols for the key experiments cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[9]
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[9]
-
-
Data Processing: A background spectrum (with a clean ATR crystal) is automatically subtracted from the sample spectrum.
3. Gas Chromatography-Mass Spectrometry (GC/MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: An Agilent 7890A GC (or equivalent) coupled to a 5975C quadrupole mass-selective detector (MSD).[9]
-
GC Conditions:
-
Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).[9]
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, then ramp at 10-20°C/min to 280°C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Conditions:
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the presence of key structural motifs.
Mandatory Visualization: Workflow and Logic
The following diagrams illustrate the logical workflow for confirming the structure of a this compound derivative.
Caption: Workflow for spectroscopic structure elucidation.
By systematically applying these spectroscopic techniques and carefully correlating the resulting data, researchers can confidently confirm the structure of this compound derivatives, ensuring the integrity of their findings in medicinal chemistry and materials science.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 4. 5-Acetyl-2,3-Dihydro-1-Benzofuran - CAS - 90843-31-5 | Axios Research [axios-research.com]
- 5. 5-ACETYL-2,3-DIHYDROBENZO(B)FURAN | 90843-31-5 [amp.chemicalbook.com]
- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Benzofuran Derivatives
For researchers, scientists, and drug development professionals, the precise and accurate quantification of benzofuran derivatives is paramount due to their significant pharmacological activities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of these compounds, supported by experimental data from a cross-validation study on a representative benzofuran derivative. The following sections detail the quantitative performance, experimental protocols, and a logical workflow for method selection to assist in choosing the most suitable analytical technique for specific research and development needs.
Quantitative Performance Comparison
The selection of an analytical technique is fundamentally driven by its performance characteristics. The tables below summarize the quantitative data from a validation study comparing HPLC-UV and GC-MS for the analysis of a benzofuran derivative, offering a direct comparison of their linearity, accuracy, precision, and sensitivity.
Table 1: Linearity and Range
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 50 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Equation | y = 45872x + 1253 | y = 89753x + 876 |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (%) | GC-MS (%) |
| Low (1 µg/mL) | 99.2 ± 1.5 | 101.5 ± 2.1 |
| Medium (25 µg/mL) | 100.5 ± 1.1 | 99.8 ± 1.8 |
| High (75 µg/mL) | 99.8 ± 1.3 | 100.2 ± 1.5 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Intraday | < 1.0 | < 2.0 |
| Interday | < 1.5 | < 2.5 |
Table 4: Sensitivity (LOD & LOQ)
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| Limit of Detection (LOD) | 0.15 | 0.015 |
| Limit of Quantification (LOQ) | 0.5 | 0.05 |
Experimental Protocols
The following are detailed methodologies for the HPLC-UV and GC-MS analyses from which the comparative data were derived.
HPLC-UV Method
A robust HPLC method with UV detection was developed for the quantification of the benzofuran derivative.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Stock solutions of the reference standard were prepared in the mobile phase, and working standards were made by further dilution.
GC-MS Method
A sensitive GC-MS method was established for the detection and quantification of the analyte.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer with an electron ionization (EI) source.[1]
-
Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C (splitless mode).
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-400.
-
-
Standard Preparation: Stock solutions of the reference standard were prepared in a suitable solvent like dichloromethane, and working standards were prepared by serial dilution.[1]
Method Selection Workflow
The choice between HPLC and GC-MS depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the volatility and thermal stability of the analyte. The following diagram illustrates a logical workflow for selecting the appropriate method for the analysis of 5-Acetyl-2,3-dihydrobenzo[b]furan or similar benzofuran derivatives.
Caption: Logical workflow for selecting between HPLC and GC-MS for benzofuran analysis.
References
Efficacy comparison of 5-Acetyl-2,3-dihydrobenzo[b]furan and its analogs in vitro
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzo[b]furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the in vitro efficacy of various analogs of 2,3-dihydrobenzo[b]furan, focusing on their anti-inflammatory and anticancer activities. The data presented is collated from peer-reviewed scientific literature to aid researchers in understanding the structure-activity relationships and to inform the design of future therapeutic agents.
Anti-inflammatory Activity of Fluorinated 2,3-Dihydrobenzo[b]furan Analogs
A study by Al-Sanea et al. investigated the anti-inflammatory effects of fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives in lipopolysaccharide (LPS)-treated macrophages. The inhibitory effects on the production of key inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), and nitric oxide (NO), were evaluated. The half-maximal inhibitory concentrations (IC50) for the most potent 2,3-dihydrobenzofuran derivatives from this study are summarized below.
| Compound ID | R | R1 | PGE2 IC50 (µM) | IL-6 IC50 (µM) | CCL2 IC50 (µM) | NO IC50 (µM) |
| 2 | Br | COOEt | 1.92 | 1.20 | 1.50 | 2.40 |
| 3 | H | COOEt | 1.48 | 9.04 | 19.3 | 5.20 |
Data sourced from Al-Sanea et al. (2023).[1][2]
Anticancer and IRAK4 Inhibitory Activity of 2,3-Dihydrobenzo[b]furan Analogs
A series of 2,3-dihydrobenzofuran derivatives have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways implicated in certain cancers like Diffuse Large B-cell Lymphoma (DLBCL). A representative compound from a study by Chen et al. demonstrated significant IRAK4 inhibition and antiproliferative activity against a MYD88 L265P DLBCL cell line.
| Compound ID | IRAK4 IC50 (nM) | OCI-LY10 (DLBCL) IC50 (µM) |
| 22 | 8.7 | 0.248 |
Data sourced from Chen et al. (2023).[3]
Cytotoxicity of Benzofuran and 2,3-Dihydrobenzo[b]furan Analogs Against Various Cancer Cell Lines
The cytotoxic potential of benzofuran and 2,3-dihydrobenzo[b]furan derivatives has been explored against a range of human cancer cell lines. The following table summarizes the IC50 values for selected compounds from different studies, highlighting the diversity of structural modifications and their impact on anticancer activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-isatin conjugate 5a | SW-620 (colorectal) | 8.7 | Eldehna et al. (2021)[4] |
| Benzofuran-isatin conjugate 5a | HT-29 (colorectal) | 9.4 | Eldehna et al. (2021)[4] |
| Benzofuran-isatin conjugate 5d | SW-620 (colorectal) | 6.5 | Eldehna et al. (2021)[4] |
| Benzofuran-isatin conjugate 5d | HT-29 (colorectal) | 9.8 | Eldehna et al. (2021)[4] |
| Fluorinated dihydrobenzofuran 1 | HCT116 (colorectal) | ~25 (approx. 70% inhibition) | Al-Sanea et al. (2023)[1][2] |
| Fluorinated dihydrobenzofuran 2 | HCT116 (colorectal) | ~25 (approx. 70% inhibition) | Al-Sanea et al. (2023)[1][2] |
Experimental Protocols
Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)
RAW 264.7 macrophage cells were seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compounds. After a 24-hour incubation period, the cell culture supernatant was collected. The concentrations of PGE2, IL-6, and CCL2 were determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Nitric oxide production was quantified by measuring the accumulation of nitrite in the supernatant using the Griess reagent. The IC50 values were calculated from the dose-response curves.[1][2]
IRAK4 Kinase Assay (Biochemical)
The in vitro inhibitory activity of the compounds against IRAK4 was determined using a biochemical kinase assay. Recombinant human IRAK4 enzyme was incubated with a peptide substrate and ATP in a kinase buffer. The test compounds were added at various concentrations. The kinase reaction was allowed to proceed for a specified time at a controlled temperature. The amount of ADP produced, which is proportional to the kinase activity, was then measured using a suitable detection method, such as the ADP-Glo™ Kinase Assay. IC50 values were determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined.[5][6]
Visualizations
References
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 5-Acetyl-2,3-dihydrobenzo[b]furan
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the operational disposal of 5-Acetyl-2,3-dihydrobenzo[b]furan, a member of the furan derivative family.
Hazard Profile and Waste Classification
While a 2010 Material Safety Data Sheet (MSDS) for this compound does not list specific hazards, the toxicological properties of this material have not been fully investigated.[3] Due to its chemical structure as a furan derivative, it should be handled with caution. Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[1] A critical consideration for furan compounds is their potential to form explosive peroxides upon exposure to air and light.[1][4][5] Therefore, it is prudent to manage this compound as a hazardous waste.
Key Hazard Considerations:
-
Potential for Peroxide Formation: Furan derivatives may form explosive peroxides over time or when exposed to air.[1][4][5]
-
Toxicity: Assumed to be harmful, warranting careful handling to avoid exposure.[1]
-
Flammability: The flammability characteristics are not specified, but many organic compounds are flammable.
Quantitative Data Summary
Specific quantitative data for this compound is limited. The table below provides data for related compounds to offer a contextual understanding of potential hazards.
| Property | 2-Butanone (Methyl Ethyl Ketone) | Furan |
| CAS Number | 78-93-3 | 110-00-9 |
| Flash Point | -9 °C (15.8 °F) | -36 °C (-32.8 °F) |
| Flammability Limits | Lower: 1.8%, Upper: 10% | Lower: 2.3%, Upper: 14.3% |
| Acute Oral Toxicity (LD50) | 2737 mg/kg (Rat) | 1 mg/kg (Rat) |
| GHS Hazard Statements | H225, H319, H336 | H224, H302, H332, H315, H341, H350, H373, H412 |
This data is intended for comparative purposes only. Always refer to a specific SDS for the compound in use when available.
Detailed Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE) and Safety Measures
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][7][8]
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, clearly labeled, and sealable hazardous waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof, and shatter-resistant container.[1]
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
Step 3: Container Labeling
Properly labeling waste containers is a critical safety and regulatory requirement.[2][7][8][9][10] The label must include:
-
The words "Hazardous Waste."[9]
-
The full chemical name: "this compound."
-
The accumulation start date.
-
The specific hazards (e.g., "Potential Peroxide Former," "Toxic").
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[9][11] The storage area should be:
-
Well-ventilated.
-
Away from heat, sunlight, and ignition sources.[2]
-
Clearly marked as a hazardous waste storage area.
Step 5: Final Disposal
The final disposal of this compound must be handled by trained professionals.
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2]
-
Incineration: High-temperature incineration is a common disposal method for organic chemical waste.[6][9]
-
Never: Do not dispose of this compound down the drain or in the regular trash.[1]
Experimental Protocols
While specific neutralization or deactivation protocols for this compound are not documented, a general protocol for managing spills is provided below.
Small Spill Clean-up Protocol:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear PPE: Don appropriate personal protective equipment.
-
Containment: Confine the spill using an absorbent material from a chemical spill kit.
-
Collection: Carefully collect the contaminated absorbent material using non-sparking tools.
-
Package as Waste: Place the collected material into a sealed, labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
